3,5-Bis(trifluoromethyl)styrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFICVUCVPKKPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378301 | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-59-7 | |
| Record name | 1-Ethenyl-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene
Executive Summary: This document provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)styrene, a fluorinated vinylbenzene derivative with significant applications in materials science and pharmaceutical development. Its unique electronic and steric properties, imparted by the two trifluoromethyl groups, make it a valuable monomer for specialty polymers and a critical building block in medicinal chemistry. This guide covers its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety information, tailored for researchers, chemists, and professionals in drug discovery.
Introduction
This compound, also known as 1-ethenyl-3,5-bis(trifluoromethyl)benzene, is an organic compound featuring a vinyl group attached to a benzene ring substituted with two trifluoromethyl (-CF3) groups at the meta positions. The strong electron-withdrawing nature and high lipophilicity of the -CF3 groups significantly influence the reactivity of the vinyl moiety and the overall properties of the molecule. These characteristics are highly sought after in the design of advanced materials and pharmacologically active compounds. In polymer science, its incorporation can enhance thermal stability, chemical resistance, and optical properties. In medicinal chemistry, the 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure, often used to improve the metabolic stability and binding affinity of drug candidates.
Chemical and Physical Properties
The defining features of this compound are its high molecular weight for a styrene derivative and its distinct solubility and reactivity profiles, stemming from the hexafluoro-substitution. Key quantitative data are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 349-59-7 | [1][2] |
| Molecular Formula | C₁₀H₆F₆ | [1] |
| Molecular Weight | 240.15 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 60 °C at 20 mmHg | [4] |
| Density | 1.334 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.424 - 1.428 | [3][4] |
| Solubility | Sparingly soluble in water. | [4] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [1][2] |
Synthesis and Manufacturing
The most common and scalable synthesis of trifluoromethyl-substituted styrenes involves a Grignard reaction followed by dehydration.[5] This multi-step process offers a reliable pathway from commercially available halogenated precursors.
Experimental Protocol: Grignard Pathway
This protocol describes a representative synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene.
Step 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium slurry to initiate the reaction. Initiation may be evidenced by gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be highly exothermic and requires careful temperature control to prevent runaway reactions.[7][8]
Step 2: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of acetaldehyde in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 3: Dehydration to this compound
-
Dissolve the crude 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in dry benzene or toluene.
-
Add a dehydrating agent, such as phosphorus(V) oxide or potassium hydrogen sulfate.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture, filter to remove the dehydrating agent, and wash the filtrate with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, remove the solvent, and purify the resulting crude styrene by vacuum distillation.
Key Applications
Polymer Science
This compound is a monomer used to produce homopolymers and copolymers with unique properties. The bulky and electron-withdrawing -CF3 groups can increase the glass transition temperature (Tg), improve thermal stability, and lower the refractive index of the resulting polymers, making them suitable for specialty optical and electronic applications.[9]
Experimental Protocol: General Free-Radical Polymerization
-
Dissolve this compound monomer in a suitable solvent (e.g., toluene or anisole) in a Schlenk flask.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
De-gas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Drug Discovery and Medicinal Chemistry
The introduction of trifluoromethyl groups is a widely used strategy in drug design to enhance a molecule's therapeutic profile. The 3,5-bis(trifluoromethyl)phenyl moiety can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity through specific electronic interactions.[4] This motif is found in various therapeutic agents and organocatalysts. For instance, derivatives are used as potent growth inhibitors of drug-resistant bacteria, and the related compound 3,5-bis(trifluoromethyl)benzonitrile is a starting material for the FDA-approved cancer drug Selinexor.[4][10]
Safety and Handling
This compound is a flammable and irritant chemical. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Type | GHS Classification | Statement Code |
| Physical | Flammable liquid and vapour | H225 / H226 |
| Health | Causes skin irritation | H315 |
| Health | Causes serious eye irritation | H319 |
| Health | May cause respiratory irritation | H335 |
| Signal Word | Danger |
Data sourced from multiple chemical suppliers.[1]
Conclusion
This compound is a highly functionalized monomer and chemical intermediate whose value is derived from its unique bis-trifluoromethyl substitution pattern. This guide has detailed its core properties, provided robust protocols for its synthesis and polymerization, and highlighted its significant role as a privileged structural motif in the development of advanced polymers and pharmaceuticals. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous compound. Its continued use in research and development is expected to contribute to innovations across multiple scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. This compound, 96%, stab. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
physical and chemical properties of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Bis(trifluoromethyl)styrene. It includes a summary of its key data, detailed hypothetical experimental protocols for its synthesis, and a discussion of its reactivity and potential applications, particularly in the fields of medicinal chemistry and polymer science.
Core Properties and Data
This compound is a substituted styrene molecule characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the compound's reactivity and physical properties.
Physical and Chemical Data Summary
| Property | Value | Reference |
| Chemical Name | 1-ethenyl-3,5-bis(trifluoromethyl)benzene | |
| Synonyms | 1,3-Bis(trifluoromethyl)-5-vinylbenzene | |
| CAS Number | 349-59-7 | |
| Molecular Formula | C₁₀H₆F₆ | |
| Molecular Weight | 240.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 59-61 °C at 20 mmHg | |
| Melting Point | 7-8 °C (lit.) | |
| Density | 1.334 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.425 (lit.) | [1] |
| Solubility | Sparingly soluble in water. | [2] |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 3,5-Bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction.
-
Once initiated, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The flask is cooled in an ice bath, and a solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.
Experimental Protocol: Dehydration to this compound
Materials:
-
Crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
-
Potassium bisulfate (KHSO₄) or another suitable acidic catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
The crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of potassium bisulfate is added to the solution.
-
The mixture is heated to reflux, and water is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Stability
The two trifluoromethyl groups on the aromatic ring are strong electron-withdrawing groups. This electronic effect has several important consequences for the reactivity of this compound:
-
Vinyl Group Reactivity: The electron-deficient nature of the aromatic ring can influence the reactivity of the vinyl group in polymerization and other addition reactions. The stability of potential carbocation intermediates is affected, which can alter reaction pathways compared to electron-rich styrenes.
-
Aromatic Ring Substitution: The trifluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution.
-
Stability: The C-F bonds are very strong, making the trifluoromethyl groups highly stable under a wide range of reaction conditions. However, the overall stability of the molecule should be considered, especially in the presence of strong nucleophiles or bases. The compound is flammable and should be handled with appropriate precautions.[2]
Applications in Research and Development
The unique electronic properties of this compound make it a valuable building block in several areas of chemical research and development.
Logical Relationship of Properties to Applications
Caption: Relationship between the properties of this compound and its applications.
Medicinal Chemistry
The trifluoromethyl group is a common motif in pharmaceuticals. Its incorporation can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a precursor for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into more complex molecules with potential therapeutic applications. For instance, this structural unit is found in compounds investigated for their activity in various disease areas.
Polymer Science
Styrenic monomers are fundamental in polymer chemistry. The presence of the trifluoromethyl groups in this compound can impart unique properties to polymers derived from it. These properties may include increased thermal stability, altered solubility, a lower refractive index, and modified surface properties. Copolymers of this compound with other monomers can lead to a wide range of materials with tailored characteristics for specialized applications. For example, it can be used in the synthesis of partially fluorinated polymers.[3]
Safety Information
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound, 96%, stab. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Bis(trifluoromethyl)styrene structural formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a key synthetic application of 3,5-Bis(trifluoromethyl)styrene, a fluorinated organic compound of significant interest in chemical synthesis and drug discovery.
Core Compound Properties
This compound, also known as 1,3-bis(trifluoromethyl)-5-vinylbenzene, is a styrene derivative featuring two trifluoromethyl groups on the benzene ring. These electron-withdrawing groups impart unique chemical properties that make it a valuable building block in organic synthesis.
Structural and Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₆F₆ |
| Molecular Weight | 240.15 g/mol |
| CAS Number | 349-59-7 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 7-8 °C |
| Boiling Point | 60 °C at 20 mmHg |
| Density | 1.334 g/mL at 25 °C |
| Synonyms | 1,3-bis(trifluoromethyl)-5-vinylbenzene, 1,3-Bis(trifluoromethyl)-5-ethenylbenzene |
Synthetic Utility in Chemical Synthesis
This compound serves as a versatile precursor in the synthesis of more complex molecules. The trifluoromethyl groups can significantly influence the electronic properties and lipophilicity of a target molecule, which is a critical consideration in drug design.
Experimental Protocol: Synthesis of 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol
One notable application of this compound is its use in the production of other chemical entities, for instance, 1-(3, 5-bis-Trifluoromethyl-phenyl)-ethane-1, 2-diol[1][2]. The following represents a generalized experimental workflow for this type of transformation, which typically involves the dihydroxylation of the vinyl group.
Materials:
-
This compound
-
An appropriate oxidizing agent (e.g., osmium tetroxide in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, or potassium permanganate under cold, alkaline conditions)
-
A suitable solvent system (e.g., a mixture of t-butanol and water)
-
Quenching agent (e.g., sodium sulfite)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in the chosen solvent system.
-
Oxidation: Cool the reaction mixture in an ice bath. Slowly add the oxidizing agent to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent until the color change indicates the consumption of the oxidant.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for the conversion of this compound to 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol.
Caption: Synthetic conversion of this compound.
References
Solubility Profile of 3,5-Bis(trifluoromethyl)styrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)styrene (CAS No. 349-59-7) in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, expected solubility based on structural analogues, and a detailed protocol for experimental determination.
Core Concepts and Expected Solubility
This compound is a fluorinated aromatic compound with a vinyl group. Its solubility is primarily dictated by its molecular structure: a nonpolar aromatic ring substituted with two highly electronegative trifluoromethyl groups and a nonpolar vinyl group. This structure suggests a complex solubility profile.
The presence of the styrene backbone indicates a predisposition for solubility in nonpolar organic solvents. Styrene itself is highly soluble in solvents like hexane, toluene, and chloroform[1]. Conversely, the two trifluoromethyl groups introduce significant polarity and reduce the compound's ability to engage in van der Waals interactions with non-fluorinated hydrocarbon solvents. Perfluoroalkanes, for instance, exhibit low solubility in many common solvents but are more soluble in ethers, ketones, and esters[2].
Therefore, this compound is expected to exhibit favorable solubility in solvents that can effectively solvate both its aromatic and fluorinated moieties. It is known to be sparingly soluble in water[3][4]. A 10% solution in diethyl ether has been reported as clear, indicating good solubility in this solvent[5][6].
Qualitative Solubility Data
The following table summarizes the expected and observed qualitative solubility of this compound in various common organic solvents. This is based on its physical properties, the known solubility of structurally similar compounds, and available product information.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the aromatic ring, and the overall less polar nature of the solvent is compatible with the fluorinated groups. Good solubility in diethyl ether is reported[5][6]. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The aromatic nature of these solvents should lead to favorable π-π stacking interactions with the benzene ring of the solute. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone group may enhance solubility compared to purely nonpolar solvents. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, the ester group provides some polarity that can aid in solvation. |
| Alkanes | Hexane, Heptane | Low to Moderate | The highly fluorinated nature of the solute may limit its solubility in nonpolar hydrocarbon solvents. |
| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols is not ideal for solvating the nonpolar and fluorinated parts of the molecule. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are powerful and may effectively solvate the molecule despite the differing polarity. |
| Water | Very Low | The compound is largely nonpolar and hydrophobic. It is reported to be sparingly soluble in water[3][4]. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.2 µm, solvent-compatible)
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess is to ensure that a saturated solution is formed. b. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. c. Once the solvent is completely evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound. d. Calculate the solubility in g/L or other appropriate units.
-
Chromatographic Analysis (for volatile solvents or higher accuracy): a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a suitable chromatographic method (GC-FID or HPLC-UV) to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that the solubility be determined experimentally using the protocol outlined or a similar validated method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. studylib.net [studylib.net]
- 3. This compound | 349-59-7 [chemicalbook.com]
- 4. 349-59-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. B23499.03 [thermofisher.com]
- 6. This compound, 96%, stab. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-bis(trifluoromethyl)styrene. Due to the absence of publicly available experimental spectral data, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. It also outlines a standard experimental protocol for the acquisition of such spectra and includes a workflow diagram for NMR analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 | s | - | H-2, H-6 (Aromatic) |
| 7.70 | s | - | H-4 (Aromatic) |
| 6.80 | dd | 17.6, 10.9 | H-7 (Vinyl) |
| 5.95 | d | 17.6 | H-8a (Vinyl, trans) |
| 5.50 | d | 10.9 | H-8b (Vinyl, cis) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | C-1 (Aromatic) |
| 135.5 | C-7 (Vinyl) |
| 132.0 (q, J ≈ 34 Hz) | C-3, C-5 (Aromatic) |
| 125.0 (q, J ≈ 4 Hz) | C-2, C-6 (Aromatic) |
| 123.0 (q, J ≈ 273 Hz) | CF₃ |
| 122.5 (septet, J ≈ 4 Hz) | C-4 (Aromatic) |
| 118.0 | C-8 (Vinyl) |
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
NMR Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a small molecule.
An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,5-Bis(trifluoromethyl)styrene. The information is intended to assist researchers, scientists, and professionals in the drug development field in ensuring safe laboratory and manufacturing practices when working with this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C10H6F6 |
| CAS Number | 349-59-7 |
| Molecular Weight | 240.15 g/mol |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Melting Point | 7-8 °C[2] |
| Boiling Point | 60 °C at 20 mm Hg[2] |
| Density | 1.334 g/mL at 25 °C[2] |
| Refractive Index | 1.4235-1.4275 at 20°C[1] |
| Solubility | Sparingly soluble in water[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications.
| Hazard Class | Category |
| Flammable liquids | Category 3 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 |
Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Toxicological Information
For styrene , the following has been reported:
-
Oral LD50 (rat): 2650 mg/kg
-
Inhalation LC50 (rat): 11800 mg/m³ for 4 hours
-
Inhalation LC50 (mouse): 9500 mg/m³ for 4 hours
Occupational Exposure Limits
Specific occupational exposure limits, such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. For the related compound, styrene , the following limits have been set and can be used as a conservative guideline:
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 100 ppm |
| Ceiling Concentration | 200 ppm | |
| Maximum Peak | 600 ppm (5 minutes in any 3 hours) | |
| NIOSH | REL (10-hour TWA) | 50 ppm |
| STEL (15-minute) | 100 ppm | |
| ACGIH | TLV (8-hour TWA) | 20 ppm |
| STEL (15-minute) | 40 ppm |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from oxidizing agents.[2]
-
Keep in a flammable liquids storage cabinet.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
While specific experimental data for this compound is limited, the following are general methodologies for key safety-related experiments.
Flash Point Determination (Closed-Cup Method)
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method confines the vapors, typically leading to a lower flash point than the open-cup method.
Apparatus: Pensky-Martens closed-cup tester or similar apparatus.
Methodology:
-
The sample is placed in the test cup of the apparatus.
-
The cup is heated at a slow, constant rate.
-
A stirrer is used to ensure uniform temperature throughout the sample.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid surface.
-
The temperature at which a brief flash is observed is recorded as the flash point.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
A three-dimensional reconstructed human epidermis tissue model is used.
-
The test chemical is applied topically to the surface of the tissue.
-
After a defined exposure period, the chemical is removed by rinsing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then measured spectrophotometrically.
-
The skin irritation potential is predicted based on the reduction in cell viability compared to negative controls. A viability of less than 50% is generally indicative of an irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test
Principle: This in vitro method evaluates the potential for a chemical to cause serious eye damage or eye irritation by assessing its effect on a reconstructed human cornea-like epithelium model.
Methodology:
-
A three-dimensional reconstructed human cornea-like epithelium tissue model is used.
-
The test chemical is applied to the epithelial surface.
-
Following a specified exposure time, the chemical is rinsed off.
-
The tissues are incubated for a post-exposure period.
-
Tissue viability is measured, commonly using the MTT assay.
-
The potential for eye irritation or serious eye damage is classified based on the extent of the reduction in tissue viability.
Visualizations
Personal Protective Equipment (PPE) Workflow
Caption: Required PPE for handling this compound.
Spill Response Logical Relationship
Caption: Logical workflow for responding to a spill.
References
commercial suppliers of 3,5-Bis(trifluoromethyl)styrene
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in polymer chemistry and a significant precursor for the synthesis of biologically active molecules. This document details its commercial availability, physical and chemical properties, and provides insights into its applications, including detailed experimental protocols and its relevance in signaling pathways pertinent to drug discovery.
Commercial Availability and Properties
Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from major commercial suppliers, providing a comparative overview of purity, available quantities, and key physical and chemical properties.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |
| Thermo Scientific Chemicals | ≥92.0% (GC), 96% | 1 g, 5 g | 349-59-7 | C₁₀H₆F₆ |
| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 349-59-7 | C₁₀H₆F₆ |
| Sigma-Aldrich (Ambeed, Inc.) | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |
| Sigma-Aldrich (Apollo Scientific) | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |
| ChemicalBook | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Molecular Weight | 240.15 g/mol |
| Melting Point | 7-8 °C[2] |
| Boiling Point | 60 °C at 20 mm Hg[2] |
| Density | 1.334 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.425[2] |
| Solubility | Sparingly soluble in water[2] |
| Storage Temperature | 2-8°C, sealed in dry conditions[3] |
Applications in Synthesis
This compound is a versatile monomer and synthetic intermediate. Its primary applications lie in the synthesis of fluorinated polymers and as a precursor for various organic molecules, some of which exhibit significant biological activity.
Polymer Synthesis
This compound can be readily polymerized via free-radical polymerization to yield poly(this compound). The trifluoromethyl groups impart unique properties to the resulting polymer, such as high thermal stability.
This protocol is a representative procedure for the free-radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer Purification: Remove the polymerization inhibitor from this compound by passing it through a short column of activated basic alumina.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified this compound in anhydrous toluene. The monomer concentration can be varied, a typical starting point is a 1 M solution.
-
Initiator Addition: Add AIBN to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to 60-80 °C with vigorous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Polymer Precipitation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow for Free-Radical Polymerization
Caption: Workflow for the free-radical polymerization of this compound.
Synthesis of Small Molecules
Relevance in Drug Discovery and Signaling Pathways
The 3,5-bis(trifluoromethyl)phenyl group is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability and cell permeability of drug candidates. While this compound itself is not directly implicated in signaling pathways, it is a crucial building block for synthesizing compounds that modulate these pathways.
Inhibition of Liver Tumor Growth via HNF 4α/STAT3 Signaling Pathway
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which incorporates the 3,5-bis(trifluoromethyl)phenyl moiety, has been shown to inhibit the growth of liver cancer cells.[4]
Mechanism of Action: NHDC directly binds to the hydrophobic fatty acid ligand-binding site of Hepatocyte Nuclear Factor 4 alpha (HNF 4α) .[4] This interaction enhances the expression and DNA binding activity of HNF 4α. The activation of HNF 4α leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The inactivation of STAT3, a key regulator of cell proliferation and survival, ultimately induces apoptosis in liver cancer cells and prevents tumor growth.[4]
Signaling Pathway Diagram: NHDC-mediated Inhibition of STAT3
Caption: NHDC inhibits the STAT3 signaling pathway by activating HNF 4α.
Antibacterial Activity through Disruption of Fatty Acid Biosynthesis
Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]
Proposed Mechanism of Action: These compounds are believed to act as cell membrane-disrupting agents.[1] Mechanistic studies, including membrane permeability assays and CRISPRi, suggest that they likely inhibit fatty acid biosynthesis, a critical pathway for maintaining the integrity of the bacterial cell membrane.[1] This disruption leads to bacterial cell death.
Logical Relationship for Antibacterial Action
Caption: Proposed mechanism of antibacterial action for pyrazole derivatives.
Conclusion
This compound is a commercially available and highly valuable chemical for both materials science and medicinal chemistry. Its utility in creating fluorinated polymers with desirable thermal properties is well-established. Furthermore, its incorporation into small molecules has led to the development of promising therapeutic candidates that modulate key signaling pathways involved in cancer and bacterial infections. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 349-59-7 [chemicalbook.com]
- 3. This compound | 349-59-7 [sigmaaldrich.com]
- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic effects of trifluoromethyl groups on the styrene moiety
An In-depth Technical Guide to the Electronic Effects of Trifluoromethyl Groups on the Styrene Moiety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a trifluoromethyl (CF₃) group onto a styrene moiety profoundly alters its electronic properties, reactivity, and physicochemical characteristics. The CF₃ group is one of the most potent electron-withdrawing groups used in medicinal and materials chemistry, primarily through a strong negative inductive effect (-I).[1] This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying principles. Understanding these modifications is critical for the rational design of novel pharmaceuticals, polymers, and advanced materials where precise tuning of electronic character is paramount.
Fundamental Electronic Effects of the Trifluoromethyl Group
The electronic influence of the CF₃ group is a combination of a dominant inductive effect and a weaker resonance (or hyperconjugative) effect.
Inductive Effect (-I)
The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework. This inductive withdrawal is the primary mechanism by which the CF₃ group exerts its powerful electron-withdrawing nature.[1][2] This effect significantly lowers the electron density of the attached aromatic ring and, by extension, the vinyl group.
Resonance and Hyperconjugative Effects
While the inductive effect is straightforward, the resonance effect is more nuanced. The CF₃ group does not participate in classical resonance donation or withdrawal involving lone pairs. Instead, it is considered to have a weak electron-withdrawing effect via hyperconjugation, sometimes referred to as "negative hyperconjugation." This involves the delocalization of pi-electrons from the aromatic ring into the low-lying σ* orbitals of the C-F bonds. This effect, though much weaker than the inductive effect, further contributes to the deactivation of the aromatic ring.
Quantitative Analysis: Hammett Constants
The electronic impact of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses strongly positive Hammett constants, confirming its electron-withdrawing character.[3] The σ⁺ value, which is particularly relevant for reactions involving the formation of a positive charge (carbocation) that can be stabilized by resonance, is significantly positive for the CF₃ group, indicating its powerful destabilizing effect on adjacent carbocations.[4]
Table 1: Hammett Substituent Constants
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ_para_plus (σ_p⁺) | Primary Effect |
|---|---|---|---|---|
| -CF₃ | 0.43 - 0.52 [5] | 0.54 - 0.61 [5] | +0.612 [4] | Strong -I |
| -NO₂ | +0.71 | +0.78 | +0.79 | Strong -I, -R |
| -CN | +0.56 | +0.66 | +0.66 | Strong -I, -R |
| -Cl | +0.37 | +0.23 | +0.11 | -I > +R |
| -CH₃ | -0.07 | -0.17 | -0.31 | Weak +I, +R |
| -OCH₃ | +0.12 | -0.27 | -0.78 | -I < +R |
Note: Ranges are provided where different sources report slightly different values.
Impact on the Styrene Moiety
The electronic perturbations from the CF₃ group are transmitted through the styrene framework, affecting both the aromatic ring and the vinyl group.
Caption: Logical flow of electronic effects from the CF₃ group to the styrene moiety.
Spectroscopic Signatures
The electron density shift is observable via Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹³C NMR of para-substituted styrenes, electron-withdrawing groups like CF₃ cause a downfield shift (higher ppm) for the β-vinyl carbon (Cβ) and an upfield shift (lower ppm) for the α-vinyl carbon (Cα) relative to unsubstituted styrene.[6] This "inverse" effect on Cα is characteristic of π-polarization.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted Styrenes
| Substituent (at C4) | Cα (Vinyl) | Cβ (Vinyl) | C1 (ipso-Aryl) | C4 (para-Aryl) |
|---|---|---|---|---|
| -H (Styrene) | 136.7 | 113.2 | 137.8 | 127.9 |
| -CF₃ (Estimated) | ~135.5 | ~116.5 | ~141.0 | ~129.0 (q) |
| -NO₂ | 135.1 | 118.4 | 144.3 | 146.9 |
| -CH₃ | 136.8 | 112.2 | 134.8 | 137.4 |
| -OCH₃ | 136.2 | 110.1 | 130.4 | 159.2 |
Note: Values for 4-(trifluoromethyl)styrene are estimated based on established substituent chemical shift (SCS) trends. The C4 signal is a quartet due to C-F coupling.
Reactivity of the Vinyl Group
The electron-deficient nature of the double bond in trifluoromethylated styrenes dictates their reactivity.
-
Electrophilic Additions: The vinyl group is significantly deactivated towards electrophilic attack compared to styrene. Reactions that proceed via a carbocation intermediate are particularly disfavored.[7]
-
Polymerization: The reactivity in radical polymerization is complex. While the double bond is deactivated, the radical intermediate can be influenced by the substituent. Studies have shown that the polymerization rate of trifluoromethyl-substituted styrenes can be higher than that of styrene itself.[8][9] This is attributed to the influence of the CF₃ group on the stability and reactivity of the propagating radical.
-
Cycloadditions and Nucleophilic Reactions: The electron-poor nature of the double bond makes trifluoromethylated styrenes excellent substrates for reactions with nucleophiles and for certain types of cycloaddition reactions where they act as the electron-deficient component.[10][11]
Table 3: Qualitative Order of Free Radical Polymerization Rates
| Monomer | Relative Rate |
|---|---|
| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | Highest |
| 3,5-Bis(trifluoromethyl)styrene (35BTFMS) | ↓ |
| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | ↓ |
| Pentafluorostyrene (PFS) | ↓ |
| 2-Trifluoromethylstyrene (2TFMS) | ↓ |
| Styrene (St) | Lowest |
(Source: Based on data from Polymer, 52(4), 949-953)[9]
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)styrene via Wittig Reaction
This protocol provides a general method for synthesizing a trifluoromethyl-substituted styrene from the corresponding benzaldehyde.
Objective: To synthesize 4-(trifluoromethyl)styrene from 4-(trifluoromethyl)benzaldehyde and methyltriphenylphosphonium bromide.
Reagents & Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
4-(Trifluoromethyl)benzaldehyde
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Phosphonium Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo. A white solid (triphenylphosphine oxide) will precipitate.
-
To isolate the product, add cold hexanes to the crude mixture, which will precipitate most of the triphenylphosphine oxide. Filter the solid.
-
The filtrate contains the product. Purify further by flash column chromatography on silica gel using hexanes as the eluent to yield pure 4-(trifluoromethyl)styrene as a colorless liquid.
Characterization Workflow
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene [agris.fao.org]
- 10. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Intramolecular Nitrone Cycloaddition of α-(Trifluoromethyl)styrenes. Role of the CF3 Group in the Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star of Fluoropolymers: A Technical Guide to 3,5-Bis(trifluoromethyl)styrene in Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of polymer chemistry, the quest for materials with enhanced thermal stability, chemical resistance, and unique surface properties is relentless. Fluorinated polymers have long been at the forefront of this pursuit, and among the diverse array of fluorinated monomers, 3,5-Bis(trifluoromethyl)styrene (3,5-BTFMS) is emerging as a monomer of significant interest. Its unique structure, featuring two trifluoromethyl groups on the aromatic ring, imparts exceptional properties to the resulting polymers, opening up a wide range of potential applications, from advanced coatings and membranes to specialized materials in the biomedical and pharmaceutical fields.
This in-depth technical guide provides a comprehensive overview of the core aspects of this compound in polymer chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to explore and harness the potential of this versatile monomer. The guide delves into the polymerization behavior of 3,5-BTFMS, presents key quantitative data for its homopolymers and copolymers, outlines detailed experimental protocols, and visualizes the underlying chemical processes.
Core Properties and Synthesis of this compound
This compound is a vinyl aromatic monomer characterized by the presence of two highly electronegative trifluoromethyl (-CF3) groups at the meta positions of the styrene ring. These groups are responsible for the unique properties of the resulting polymers.
Monomer Properties
| Property | Value |
| Chemical Formula | C₁₀H₆F₆ |
| Molecular Weight | 240.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 60 °C at 20 mmHg[1] |
| Density | 1.334 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.425[1] |
A brief overview of a synthetic route to 3,5-bis(trifluoromethyl)bromobenzene, a precursor to the styrene monomer, involves the reaction of 3,5-bis(trifluoromethyl)aniline. The subsequent conversion to the vinyl group can be achieved through standard organic chemistry methodologies.
Polymerization of this compound
This compound can be polymerized through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods, which offer precise control over the polymer architecture.
Conventional Free-Radical Polymerization
3,5-BTFMS can be readily polymerized using conventional free-radical initiators such as azobisisobutyronitrile (AIBN). Studies have shown that the polymerization rate of 3,5-BTFMS is higher than that of styrene and other trifluoromethyl-substituted styrenes like 2-trifluoromethylstyrene and 2,5-bis(trifluoromethyl)styrene[2]. This enhanced reactivity is attributed to the electronic effects of the trifluoromethyl groups.
Controlled Radical Polymerization
To achieve well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective for styrene derivatives and are applicable to 3,5-BTFMS.[3]
Atom Transfer Radical Polymerization (ATRP)
ATRP of styrenic monomers is a well-established technique that can be adapted for 3,5-BTFMS. The general mechanism involves the reversible activation of a dormant species by a transition metal complex.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful technique for controlling the polymerization of a wide range of monomers, including styrenes. The process involves a degenerative chain transfer process mediated by a RAFT agent.
Homopolymer and Copolymer Properties
Thermal Properties
The presence of the bulky and rigid trifluoromethyl groups is expected to increase the glass transition temperature (Tg) of the polymers due to restricted chain mobility. Copolymers of this compound with trifluoroethyl methacrylate (TFEMA) exhibit high glass transition temperatures, ranging from 120 to 145 °C.[2] Copolymers with styrene also show enhanced thermal stability.[4]
Quantitative Data for Copolymers of this compound
| Comonomer | 3,5-BTFMS Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |
| Trifluoroethyl methacrylate (TFEMA) | Varied | 120 - 145 | [2] |
| Styrene | 5 - 50 | Not specified, but enhanced thermal stability noted | [4] |
Reactivity Ratios
The reactivity ratios are crucial parameters for predicting the composition of a copolymer. For the copolymerization of this compound (M₁) with styrene (M₂), the reactivity ratios have been determined.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |
| This compound | Styrene | 0.13 | 0.47 | Jaacks method | [4] |
The reactivity ratios indicate that both monomers have a tendency to react with the other monomer rather than with themselves, suggesting a tendency towards the formation of a random copolymer.
Experimental Protocols
The following are detailed methodologies for key polymerization techniques that can be applied to this compound, based on established procedures for styrene and its derivatives.
Free-Radical Polymerization of this compound
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 20.8 mmol) and AIBN (e.g., 0.034 g, 0.208 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir.
-
Allow the polymerization to proceed for the desired time.
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol)
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous anisole or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous anisole (e.g., 10 mL) and the ligand, PMDETA (e.g., 20.8 µL, 0.1 mmol), via syringe.
-
Stir the mixture until a homogeneous catalyst complex is formed.
-
Add the monomer, this compound (e.g., 2.40 g, 10 mmol), and the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), via syringe.
-
Immerse the flask in a preheated oil bath (e.g., 90 °C) to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor conversion by gas chromatography (GC) or ¹H NMR and molecular weight by gel permeation chromatography (GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound (General Protocol)
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, combine this compound (e.g., 2.40 g, 10 mmol), the RAFT agent CPAD (e.g., 34.5 mg, 0.1 mmol), AIBN (e.g., 3.3 mg, 0.02 mmol), and anhydrous 1,4-dioxane (e.g., 5 mL).
-
Deoxygenate the solution by purging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization progress by taking samples for analysis.
-
Quench the reaction by cooling and exposure to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualizing the Polymerization Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Free-Radical Polymerization of 3,5-BTFMS.
Caption: Key steps in the RAFT polymerization mechanism.
Potential Applications
The unique combination of properties derived from the trifluoromethyl groups makes polymers of 3,5-BTFMS highly attractive for a variety of advanced applications:
-
High-Performance Coatings: The low surface energy and high thermal and chemical resistance of these polymers make them ideal for creating protective and anti-fouling coatings.
-
Advanced Optical Materials: The transparency and high refractive index of copolymers suggest their use in optical applications, such as in lenses and optical fibers.[2]
-
Membranes for Separations: The rigid polymer backbone and chemical inertness are desirable for the fabrication of robust membranes for gas separation and filtration.
-
Biomedical and Pharmaceutical Applications: The biocompatibility and hydrophobicity of fluoropolymers can be leveraged in drug delivery systems, medical implants, and as coatings for medical devices. The monomer itself is a building block for other specialty chemicals.[1]
-
Flame Retardant Materials: The incorporation of fluorinated styrenes into polystyrene has been shown to enhance flame retardancy.[4]
Conclusion
This compound is a highly promising monomer that offers a pathway to a new generation of fluoropolymers with exceptional properties. Its ability to be polymerized via both conventional and controlled radical methods allows for the synthesis of a wide range of materials, from simple homopolymers to complex block copolymers with tailored architectures. The quantitative data on its copolymerization behavior and the thermal properties of its copolymers underscore its potential to significantly enhance material performance. While further research is needed to fully elucidate the properties of its homopolymer and explore the full scope of its applications, this technical guide provides a solid foundation for scientists and researchers to begin their exploration of this exciting and versatile monomer. The continued investigation into 3,5-BTFMS is poised to unlock new possibilities in materials science, with far-reaching implications for various industrial and scientific fields.
References
Methodological & Application
Application Note: Synthesis of 3,5-Bis(trifluoromethyl)styrene via Grignard Reaction
Introduction
3,5-Bis(trifluoromethyl)styrene is a valuable monomer and synthetic intermediate used in the development of polymers and pharmaceutical compounds. The trifluoromethyl groups impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. This document outlines a detailed protocol for the synthesis of this compound. The synthesis is a two-step process initiated by the formation of a Grignard reagent, followed by a dehydration reaction.
Synthetic Strategy
The primary synthetic route involves two key transformations:
-
Grignard Reaction: 3,5-Bis(trifluoromethyl)bromobenzene is converted into its corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This organometallic intermediate then acts as a nucleophile, reacting with acetaldehyde. Subsequent hydrolysis yields the secondary alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
-
Dehydration: The intermediate alcohol is then dehydrated to form the target alkene, this compound. A common method for this step utilizes phosphorus(V) oxide[1].
Safety Considerations
The preparation of Grignard reagents containing trifluoromethylphenyl moieties requires stringent safety precautions. There are reports of detonations, which may be attributed to loss of solvent contact or runaway exothermic side reactions, particularly when using elemental magnesium[2][3][4]. An alternative and safer method for generating the Grignard reagent involves a low-temperature halogen-magnesium exchange with isopropylmagnesium chloride (i-PrMgCl)[2][3][5]. All procedures should be conducted in a well-ventilated fume hood, behind a blast shield, and under an inert atmosphere.
Experimental Protocols
This section details the two-step synthesis of this compound.
Step 1: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Grignard Reaction
This procedure involves the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide and its subsequent reaction with acetaldehyde[1][6][7][8].
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated ammonium chloride solution
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent[9].
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride[1].
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[3,5-bis(trifluoromethyl)phenyl]ethanol. The product can be purified further by distillation or chromatography if necessary.
Step 2: Dehydration of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This procedure describes the elimination of water from the alcohol intermediate to form the final styrene product[1].
Materials:
-
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Phosphorus(V) oxide (P₂O₅)
-
Anhydrous benzene
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of phosphorus(V) oxide (1.5 equivalents) in anhydrous benzene.
-
Dehydration: Add a solution of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.0 equivalent) in anhydrous benzene to the P₂O₅ suspension at room temperature with stirring[1].
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Workup and Purification: Carefully quench the reaction by pouring the mixture over ice.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid[10].
Data Presentation
Table 1: Key Reactants and Products
| Compound Name | Formula | Mol. Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.01 | 328-70-1 |
| Magnesium | Mg | 24.31 | 7439-95-4 |
| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | C₁₀H₈F₆O | 258.16 | 127852-28-2 |
| this compound | C₁₀H₆F₆ | 240.15 | 349-59-7 |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 1a: Grignard Formation | Aryl Bromide + Mg | Anhydrous Ether or THF | Reflux (35-66 °C) | 1-2 hours |
| 1b: Alkylation | Grignard Reagent + Acetaldehyde | Anhydrous Ether or THF | 0 °C to RT | 1-2 hours |
| 2: Dehydration | Alcohol + P₂O₅ | Anhydrous Benzene | Room Temperature | Variable |
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid[11] |
| Boiling Point | 60 °C at 20 mm Hg[10] |
| Density | 1.334 g/mL at 25 °C[10] |
| Refractive Index (n²⁰/D) | 1.425[10] |
Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. afinitica.com [afinitica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Consider the following reaction. | Filo [askfilo.com]
- 7. Question: Benzene ring with MgBr (phenylmagnesium bromide) is treated wi.. [askfilo.com]
- 8. Help me solve this If Phenylmagnesium bromide and acetaldehyde are reactants, product formed after hydrolysis would be [learn.careers360.com]
- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 10. This compound | 349-59-7 [chemicalbook.com]
- 11. This compound, 96%, stab. 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for the Synthesis of 3,5-Bis(trifluoromethyl)styrene via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the synthesis of 3,5-bis(trifluoromethyl)styrene, a valuable building block in medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a number of approved drugs and clinical candidates, notably in the development of neurokinin-1 (NK1) receptor antagonists for applications such as chemotherapy-induced nausea and vomiting.[2][3] The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity.[4]
This document outlines a reliable protocol for the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)bromobenzene with a stable vinylating agent, potassium vinyltrifluoroborate.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
In this specific application, 3,5-bis(trifluoromethyl)bromobenzene serves as the aryl halide, and potassium vinyltrifluoroborate acts as the vinylboron source. The electron-deficient nature of the aryl bromide facilitates the initial oxidative addition of the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center. Finally, reductive elimination yields the desired product, this compound, and regenerates the active palladium(0) catalyst.[5]
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura vinylation of electron-deficient aryl bromides using potassium vinyltrifluoroborate.[6][7]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.06 equiv), and cesium carbonate (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the flask. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Stir the reaction mixture vigorously at reflux (approximately 66 °C for THF) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, but are typically in the range of 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.01 | Aryl halide (Starting Material) |
| Potassium vinyltrifluoroborate | C₂H₃BF₃K | 133.95 | Vinylating agent |
| This compound | C₁₀H₆F₆ | 240.15 | Product |
Table 2: Characterization Data for this compound
| Property | Data |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available; likely to be distilled under reduced pressure. |
| ¹H NMR (CDCl₃) | δ (ppm): 7.79 (s, 2H, Ar-H), 7.66 (s, 1H, Ar-H), 6.75 (dd, J = 17.6, 10.9 Hz, 1H, -CH=CH₂), 5.91 (d, J = 17.6 Hz, 1H, =CH₂), 5.46 (d, J = 10.9 Hz, 1H, =CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 139.8, 134.9, 132.3 (q, J = 33.7 Hz), 126.2 (m), 123.2 (q, J = 272.8 Hz), 121.3 (m), 118.0 |
| Mass Spectrum (EI) | m/z (%): 240 (M⁺, 100), 221 (M⁺-F, 20), 190 (M⁺-CF₂, 15), 171 (M⁺-CF₃, 30) |
| IR (neat) | ν (cm⁻¹): 3090, 1635, 1370, 1280, 1175, 1130, 910 |
| Purity (typical) | >95% after column chromatography |
| Yield (typical) | 70-85% |
Note: NMR and MS data are predicted based on known chemical shifts and fragmentation patterns for similar structures and should be confirmed by experimental analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application in Drug Development: Targeting the NK1 Receptor
The 3,5-bis(trifluoromethyl)phenyl group is a critical component of many neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide Substance P. Activation of the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis (vomiting).
Caption: Simplified signaling pathway of the NK1 receptor and the mechanism of action of antagonists.
Conclusion
The Suzuki-Miyaura coupling reaction provides an efficient and versatile method for the synthesis of this compound. The protocol outlined in this application note, utilizing potassium vinyltrifluoroborate as a stable vinylating agent, offers a reliable route to this important building block. The unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety make this compound highly valuable for the development of novel therapeutics, particularly in the area of NK1 receptor antagonism. Researchers in drug discovery and medicinal chemistry can utilize this protocol to access this key intermediate for the synthesis of new chemical entities with potentially improved pharmacological profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Application Notes and Protocols: Polymerization of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential polymerization techniques for 3,5-bis(trifluoromethyl)styrene, a monomer of interest for creating fluorinated polymers with unique properties. Due to the limited availability of direct experimental data for the homopolymerization of this specific monomer, this document presents generalized protocols for controlled radical polymerization of substituted styrenes, which can serve as a robust starting point for methodology development.
Introduction
This compound is a specialty monomer that, when polymerized, can yield materials with low surface energy, high thermal stability, and distinct hydrophobic and oleophobic characteristics. These properties are highly desirable in various applications, including advanced coatings, specialty membranes, and materials for biomedical devices. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring significantly influences the monomer's reactivity. This document outlines protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which are well-suited for controlling the polymerization of functional styrenic monomers.
Polymerization Techniques
Controlled radical polymerization techniques are recommended for this compound to achieve polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for the controlled polymerization of a wide range of monomers, including styrenes with electron-withdrawing groups.[1][2] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful technique for controlling radical polymerization.[3] It employs a chain transfer agent (CTA), usually a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of polymers with complex architectures.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for the ATRP and RAFT polymerization of substituted styrenes. These parameters should be considered as a starting point for the optimization of this compound polymerization.
Table 1: Typical Reaction Conditions for ATRP of Substituted Styrenes [1]
| Parameter | Value |
| Monomer | Substituted Styrene |
| Initiator | 1-Phenylethyl bromide (1-PEBr) |
| Catalyst | Copper(I) Bromide (CuBr) |
| Ligand | 2,2'-Bipyridine (bpy) |
| Solvent | Diphenyl ether or bulk |
| Temperature | 110 - 130 °C |
| Monomer:Initiator Ratio | 50:1 to 200:1 |
| Initiator:Catalyst:Ligand Ratio | 1:1:2 |
| Reaction Time | 4 - 24 hours |
Table 2: Typical Reaction Conditions for RAFT Polymerization of Fluorinated Styrenes [3]
| Parameter | Value |
| Monomer | Fluorinated Styrene |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Chain Transfer Agent (CTA) | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) |
| Solvent | N,N-Dimethylformamide (DMF) or bulk |
| Temperature | 60 - 80 °C |
| Monomer:CTA Ratio | 100:1 to 500:1 |
| CTA:Initiator Ratio | 5:1 to 10:1 |
| Reaction Time | 6 - 24 hours |
Experimental Protocols
The following are detailed, generalized protocols for ATRP and RAFT polymerization that can be adapted for this compound.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound (General Procedure)
Materials:
-
This compound (monomer)
-
1-Phenylethyl bromide (1-PEBr) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anhydrous diphenyl ether (solvent, optional for bulk polymerization)
-
Anhydrous tetrahydrofuran (THF) for sample analysis
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (1 equivalent relative to initiator) and bpy (2 equivalents).
-
Addition of Monomer and Solvent: Add the purified this compound (e.g., 100 equivalents) and anhydrous diphenyl ether (if not a bulk polymerization). Degas the mixture by three freeze-pump-thaw cycles.
-
Initiation: While stirring, add 1-PEBr (1 equivalent) to the reaction mixture via syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion and polymer molecular weight by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
-
Termination: After the desired conversion is reached or the reaction time has elapsed, cool the flask to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Polymer Isolation: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound (General Procedure)
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (Chain Transfer Agent)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent, optional for bulk polymerization)
-
Anhydrous tetrahydrofuran (THF) for sample analysis
-
Methanol or hexane (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask or sealed ampoules
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a basic alumina column. Ensure the solvent (DMF) is anhydrous.
-
Reaction Mixture Preparation: In a Schlenk flask or glass ampoule, dissolve the desired amounts of this compound (e.g., 200 equivalents), CPDB (1 equivalent), and AIBN (e.g., 0.2 equivalents) in the solvent or prepare for bulk polymerization.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampoule under vacuum or maintain the Schlenk flask under a positive pressure of inert gas. Place the reaction vessel in a preheated oil or water bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: If using a Schlenk flask, samples can be withdrawn periodically to monitor the reaction progress by GC and GPC. For sealed ampoules, a series of reactions can be set up and terminated at different time points.
-
Termination: To quench the polymerization, cool the reaction vessel to room temperature and expose the contents to air.
-
Polymer Isolation: Dilute the polymer solution with THF and precipitate it into a non-solvent such as cold methanol or hexane.
-
Purification and Drying: The precipitated polymer may be redissolved and reprecipitated to remove any unreacted monomer and initiator residues. Collect the final polymer by filtration and dry under vacuum.
Visualizations
The following diagrams illustrate the general workflows for ATRP and RAFT polymerization.
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: General workflow for RAFT Polymerization.
Applications in Drug Development and Research
Polymers derived from this compound are expected to exhibit properties that are advantageous for various applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: The hydrophobic nature of the polymer can be utilized in the formation of nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs.
-
Biomedical Coatings: The low surface energy and anti-fouling properties can be beneficial for coating medical devices and implants to reduce protein adsorption and biofilm formation.
-
Specialty Membranes: The polymer's chemical resistance and tailored porosity could be exploited in separation and purification processes relevant to drug development and manufacturing.
Conclusion
The polymerization of this compound presents an opportunity to develop novel fluorinated polymers with unique and valuable properties. While direct, optimized protocols for this specific monomer are not widely reported, the generalized ATRP and RAFT polymerization protocols provided herein offer a solid foundation for researchers to begin their investigations. Careful optimization of reaction parameters will be crucial to achieve polymers with the desired molecular characteristics for specific applications in research and drug development.
References
Application Notes and Protocols for the Controlled Radical Polymerization of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)styrene is a fluorinated monomer of significant interest for the synthesis of advanced polymers. The incorporation of two trifluoromethyl groups onto the phenyl ring imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, low surface energy, and distinct optical and dielectric properties. These characteristics make poly(this compound) a promising material for applications in specialty coatings, advanced optics, and as a component in copolymers for drug delivery systems where hydrophobicity and stability are crucial.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and dispersity (Đ). While the conventional free-radical polymerization of this compound has been reported, detailed protocols and comparative data for its controlled polymerization are less common in the literature.[1][2] This document provides representative protocols and expected data for the controlled radical polymerization of this compound via RAFT, ATRP, and NMP, based on established methodologies for similar fluorinated styrenes and styrene itself.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Data Presentation
The following tables summarize representative data for the controlled radical polymerization of this compound under various conditions. Please note that this data is illustrative and based on typical results for controlled polymerizations of fluorinated styrenes, due to a scarcity of specific published data for this monomer.
Table 1: RAFT Polymerization of this compound
| Entry | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | CPADB | 100:1:0.2 | Toluene | 80 | 6 | 65 | 15,600 | 1.15 |
| 2 | CPADB | 200:1:0.2 | Toluene | 80 | 12 | 78 | 37,900 | 1.20 |
| 3 | DDMAT | 100:1:0.2 | Anisole | 90 | 8 | 72 | 17,300 | 1.18 |
| 4 | DDMAT | 200:1:0.2 | Anisole | 90 | 16 | 85 | 41,200 | 1.25 |
CPADB: 2-Cyanoprop-2-yl dithiobenzoate; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; Initiator: AIBN (Azobisisobutyronitrile)
Table 2: ATRP of this compound
| Entry | Initiator | [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | EBiB | 100:1:1:2 | Anisole | 110 | 4 | 58 | 14,000 | 1.12 |
| 2 | EBiB | 200:1:1:2 | Anisole | 110 | 8 | 75 | 36,100 | 1.18 |
| 3 | MBrP | 100:1:1:2 | Toluene | 100 | 6 | 62 | 15,000 | 1.15 |
| 4 | MBrP | 200:1:1:2 | Toluene | 100 | 12 | 81 | 39,000 | 1.21 |
EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; Cu(I): CuBr; Ligand: PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine)
Table 3: NMP of this compound
| Entry | Nitroxide/Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | BlocBuilder-MA | 100:1 | Bulk | 120 | 5 | 55 | 13,300 | 1.20 |
| 2 | BlocBuilder-MA | 200:1 | Bulk | 120 | 10 | 72 | 34,700 | 1.28 |
| 3 | TEMPO/BPO | 100:1:1.3 | Anisole | 125 | 8 | 60 | 14,500 | 1.25 |
| 4 | TEMPO/BPO | 200:1:1.3 | Anisole | 125 | 16 | 78 | 37,600 | 1.35 |
BlocBuilder-MA: N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxylprop-2-yl)hydroxylamine; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl; BPO: Benzoyl peroxide
Experimental Protocols
Materials
-
This compound (Monomer): Purified by passing through a column of basic alumina to remove inhibitors prior to use.
-
RAFT Agents: 2-Cyanoprop-2-yl dithiobenzoate (CPADB), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
ATRP Initiators: Ethyl α-bromoisobutyrate (EBiB), Methyl 2-bromopropionate (MBrP).
-
ATRP Catalyst/Ligand: Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
NMP Initiators/Mediators: BlocBuilder-MA, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Benzoyl peroxide (BPO).
-
Initiator (for RAFT): Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvents: Toluene, Anisole (anhydrous).
Protocol 1: RAFT Polymerization of this compound
This protocol describes a typical RAFT polymerization of this compound using CPADB as the chain transfer agent.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.40 g, 10.0 mmol), CPADB (e.g., 22.1 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol).
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 6 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF) and precipitate the polymer into a large excess of cold methanol.
-
Filter the polymer and dry it under vacuum at 40°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn and Đ, and by ¹H NMR to determine monomer conversion.
Protocol 2: ATRP of this compound
This protocol outlines a typical ATRP of this compound.
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and nitrogen three times to remove oxygen.
-
Under a nitrogen atmosphere, add anhydrous anisole (e.g., 5 mL), this compound (e.g., 2.40 g, 10.0 mmol), and PMDETA (e.g., 20.8 µL, 0.2 mmol).
-
Stir the mixture to form the copper-ligand complex.
-
Add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 14.7 µL, 0.1 mmol), via syringe.
-
Place the flask in a preheated oil bath at 110°C and stir for the desired time (e.g., 4 hours).
-
To terminate the reaction, cool the flask and expose the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution into cold methanol, filter, and dry under vacuum.
-
Analyze the polymer for Mn, Đ (GPC), and conversion (¹H NMR).
Protocol 3: NMP of this compound
This protocol provides a method for the NMP of this compound using BlocBuilder-MA.
Procedure:
-
In a vial, combine this compound (e.g., 2.40 g, 10.0 mmol) and BlocBuilder-MA (e.g., 38.1 mg, 0.1 mmol).
-
Add a magnetic stir bar and seal the vial with a septum-containing cap.
-
Degas the mixture by purging with nitrogen for 20-30 minutes.
-
Place the vial in a preheated heating block or oil bath at 120°C.
-
Stir the reaction for the intended duration (e.g., 5 hours).
-
Stop the polymerization by rapid cooling.
-
Dissolve the resulting polymer in a minimal amount of THF and precipitate into cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Determine the polymer characteristics (Mn, Đ, and conversion) using GPC and ¹H NMR.
Visualizations
The following diagrams illustrate the general workflow and the mechanistic pathways of the described controlled radical polymerization techniques.
Caption: General experimental workflow for controlled radical polymerization.
Caption: Simplified signaling pathway of RAFT polymerization.
Caption: Core equilibrium of Atom Transfer Radical Polymerization (ATRP).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene [agris.fao.org]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. scispace.com [scispace.com]
- 14. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of 3,5-Bis(trifluoromethyl)styrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and distinct optical characteristics. 3,5-Bis(trifluoromethyl)styrene (35BTFMS) is a valuable monomer for introducing trifluoromethyl (CF₃) groups onto a polymer backbone. The bulky and highly electronegative CF₃ groups can significantly alter the properties of the resulting polymer. Copolymerization of 35BTFMS with other vinyl monomers is a versatile strategy to precisely tailor the material's properties, such as glass transition temperature (T_g_), thermal stability, solubility, and surface energy. These tailored copolymers are promising candidates for advanced applications, including specialty optical materials, hydrophobic coatings, and matrices for controlled drug delivery.[1][2][3] This document provides detailed protocols for the synthesis of 35BTFMS copolymers and summarizes their key properties.
I. Polymerization Methodologies and Protocols
The copolymerization of this compound can be achieved through various radical polymerization techniques. While conventional free-radical polymerization (FRP) is straightforward, controlled radical polymerization (CRP) methods such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer superior control over molecular weight, dispersity, and polymer architecture.[4][5]
Protocol 1: Conventional Free-Radical Copolymerization (FRP)
This protocol describes a general procedure for the free-radical copolymerization of this compound (M₁) with a comonomer such as styrene (ST) or methyl methacrylate (MMA) (M₂) using AIBN as a thermal initiator.
Materials:
-
This compound (35BTFMS), inhibitor removed
-
Comonomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., Toluene, Benzene, or Dioxane)
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Thermostatically controlled oil bath
Procedure:
-
Monomer Preparation: Pass monomers through a column of basic alumina to remove the polymerization inhibitor.
-
Reaction Setup: In a Schlenk flask, add 35BTFMS, the chosen comonomer (e.g., MMA), and AIBN (typically 0.1-1.0 mol% relative to total monomers).
-
Solvent Addition: Add anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with an inert gas (Ar or N₂), seal it, and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The polymerization rate can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.[1]
-
Termination and Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated copolymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-60 °C to a constant weight.
Protocol 2: Nitroxide-Mediated Polymerization (NMP)
NMP is a controlled radical polymerization technique that allows for the synthesis of copolymers with low dispersity (Đ) and controlled molecular weights.[6][7][8] This protocol is adapted from procedures for similar fluorinated styrenes.[6][8]
Materials:
-
This compound (35BTFMS), inhibitor removed
-
Comonomer (e.g., Styrene), inhibitor removed
-
NMP initiator (e.g., BlocBuilder MA)
-
Anhydrous solvent (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Thermostatically controlled oil bath
Procedure:
-
Monomer Preparation: Purify monomers by passing them through a basic alumina column.
-
Reaction Setup: In a Schlenk flask, combine 35BTFMS, styrene, and the NMP initiator (e.g., BlocBuilder MA). The ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Backfill the flask with inert gas and immerse it in a preheated oil bath, typically at a higher temperature than FRP (e.g., 110-125 °C).[8]
-
Progression: The polymerization is "living," meaning the polymer chains grow linearly with conversion over time. Monitor the reaction by taking samples for molecular weight (SEC/GPC) and conversion (NMR) analysis.
-
Isolation and Purification: After reaching the desired conversion, cool the reaction, dissolve the mixture in a minimal amount of a good solvent (e.g., THF), and precipitate the copolymer into cold methanol.
-
Drying: Filter the resulting polymer and dry it under vacuum to a constant weight. The resulting copolymers typically exhibit low dispersity (Đ < 1.5).[6]
II. Data Presentation: Properties of Copolymers
The incorporation of 35BTFMS into copolymers significantly influences their properties. The tables below summarize typical data obtained from the copolymerization of trifluoromethyl-substituted styrenes with common monomers.
Table 1: Summary of Copolymerization Data for Trifluoromethyl-Substituted Styrenes
| Comonomer (M₂) | Polymerization Method | Initiator | Copolymer Composition (mol% CF₃-Styrene) | M_n_ ( g/mol ) | M_w_/M_n_ (Đ) | Reference |
|---|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Free Radical (FRP) | AIBN | Not specified | - | - | [1] |
| Trifluoroethyl Methacrylate (TFEMA) | Free Radical (FRP) | AIBN | Not specified | - | - | [1] |
| Styrene (ST) | Nitroxide-Mediated (NMP) | BlocBuilder MA | 10 - 40% | 5,000 - 15,000 | < 1.5 | [6][8] |
| Pentafluorostyrene (PFS) | RAFT | DDMMAT | Alternating | 11,900 - 29,300 | 1.17 - 1.41 |[4] |
Note: Data for ST and PFS are based on copolymerization with α-trifluoromethylstyrene or other fluorinated styrenes as a close analogue to 35BTFMS.
Table 2: Thermal and Physical Properties of Copolymers
| CF₃-Styrene Monomer | Comonomer | Copolymer Composition (mol% CF₃-Styrene) | T_g_ (°C) | T_d5_ (°C) | Properties & Applications | Reference |
|---|---|---|---|---|---|---|
| 2-Trifluoromethyl Styrene | MMA | Not specified | 120 - 145 | > 300 | Transparent, flexible films; Optical materials | [1] |
| α-Trifluoromethylstyrene | Styrene | 10% | > 100 | ~270 | Improved water/oil repellency with PFS comonomer | [6] |
| α-Trifluoromethylstyrene | Styrene | 20 - 40% | > 100 | ~270 | Lower thermal stability than polystyrene | [6][7] |
| Poly(35BTFMS) Homopolymer | - | 100% | 149 | 359 (T_d10_) | Higher thermal stability than other fluorinated polystyrenes |[1] |
III. Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and concepts related to the copolymerization of 35BTFMS.
Caption: General experimental workflow for radical copolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated polymers using 3,5-bis(trifluoromethyl)styrene. This monomer is a valuable building block for creating polymers with unique properties conferred by the presence of two trifluoromethyl groups on the phenyl ring. These properties include enhanced thermal stability, chemical resistance, and altered solubility, making them of significant interest in materials science and for various applications, including in the pharmaceutical and biomedical fields.
Introduction to this compound in Polymer Synthesis
This compound is a styrenic monomer that can be polymerized through various methods, most commonly via free radical polymerization. The resulting polymer, poly(this compound), possesses distinct characteristics due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups. These groups influence the monomer's reactivity and the physical and chemical properties of the final polymer.
Fluorinated polymers, in general, are known for their high thermal stability, chemical inertness, low surface energy, and hydrophobicity. Poly(this compound) is no exception and is explored for applications requiring robust materials that can withstand harsh environments or exhibit specific surface properties.
Key Polymerization Methods
The primary method for polymerizing this compound is free radical polymerization , which can be carried out in bulk or in solution using a thermal initiator like azobisisobutyronitrile (AIBN)[1]. Additionally, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) , can be employed, particularly for surface-initiated polymerizations to create polymer brushes[2].
Application Note 1: Homopolymerization of this compound via Free Radical Polymerization
This section details the synthesis of poly(this compound) through conventional free radical polymerization.
Experimental Protocol: Solution Polymerization
This protocol describes the synthesis of poly(this compound) in a solvent using AIBN as the initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve a specific amount of this compound in toluene.
-
Initiator Addition: Add the desired amount of AIBN to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at a specified temperature (e.g., 70-80 °C) and stir for the desired reaction time.
-
Termination and Precipitation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a beaker of stirred methanol.
-
Purification: Collect the white polymer precipitate by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quantitative Data Summary
While specific experimental data for the homopolymerization of this compound is not extensively detailed in the provided search results, the following table provides representative data based on typical free radical polymerizations of substituted styrenes.
| Parameter | Value | Reference |
| Monomer Concentration | [To be specified based on desired molecular weight] | [1] |
| Initiator (AIBN) Concentration | [Typically 1 mol% relative to monomer] | [1] |
| Solvent | Toluene or Dioxane | [1] |
| Temperature | 70-80 °C | [3] |
| Reaction Time | 8 - 24 hours | [3] |
| Polymer Characteristics | ||
| Glass Transition Temp. (Tg) | Approx. 145-150 °C | [1] |
| Molecular Weight (Mn) | [Data not available in search results] | |
| Polydispersity Index (PDI) | [Data not available in search results] | |
| Yield | [Data not available in search results] |
Note: The molecular weight and PDI are highly dependent on the specific reaction conditions.
Experimental Workflow
Caption: Workflow for free radical solution polymerization.
Application Note 2: Copolymerization of this compound with Styrene
This section outlines the synthesis of a random copolymer of this compound and styrene. Copolymerization allows for the tuning of polymer properties by varying the monomer feed ratio.
Experimental Protocol: Copolymerization
The protocol is similar to the homopolymerization procedure, with the addition of a second monomer.
Materials:
-
This compound
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and styrene in toluene.
-
Initiator Addition and Degassing: Add AIBN and degas the solution as described for homopolymerization.
-
Polymerization: Conduct the reaction at a specified temperature (e.g., 70 °C) for a set time.
-
Purification: Precipitate, filter, and dry the resulting copolymer as previously described.
Quantitative Data Summary
The reactivity ratios for the copolymerization of styrene (St) and this compound (St(CF₃)₂) have been determined, providing insight into the copolymer composition.
| Parameter | Value | Reference |
| Reactivity Ratios | ||
| r(St) | 0.47 | |
| r(St(CF₃)₂) | 0.13 |
These reactivity ratios, both being less than 1, suggest a tendency towards the formation of a random copolymer.
Logical Relationship of Reactivity Ratios
Caption: Interpretation of reactivity ratios for copolymerization.
Application Note 3: Surface-Initiated ATRP of this compound
This protocol describes the growth of poly(this compound) brushes from a substrate, a technique useful for modifying surface properties.
Experimental Protocol: SI-ATRP
Materials:
-
Initiator-modified substrate (e.g., gold-coated silicon wafer with a self-assembled monolayer of an ATRP initiator)
-
This compound
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anisole (solvent)
Procedure:
-
Catalyst and Monomer Solution Preparation: In a glovebox, prepare a solution of this compound and anisole. In a separate vial, prepare the catalyst solution by dissolving CuBr and the ligand in anisole.
-
Polymerization: Transfer the catalyst solution to the monomer solution. Place the initiator-modified substrate into the reaction mixture.
-
Reaction: Heat the reaction vial to the desired temperature (e.g., 55 °C) for a specified time to allow for polymer brush growth.
-
Cleaning: After the desired time, remove the substrate, wash it thoroughly with appropriate solvents (e.g., ethyl acetate, THF), and dry it under a stream of nitrogen.
Quantitative Data Summary
The growth rate of the polymer brush depends on the reaction conditions.
| Parameter | Observation | Reference |
| Temperature | 55 °C | [2] |
| Polymer Brush Thickness | Can reach 100-350 nm in 4 hours | [2] |
| Growth Rate | Noticeably high for 3,5-disubstituted styrenes | [2] |
Experimental Workflow for SI-ATRP
References
Poly(3,5-Bis(trifluoromethyl)styrene): A High-Performance Fluorinated Polymer for Advanced Materials Science Applications
Introduction: Poly(3,5-bis(trifluoromethyl)styrene), a fluorinated derivative of polystyrene, is emerging as a specialty polymer with significant potential in various high-performance materials science applications. The incorporation of two trifluoromethyl (-CF3) groups onto the phenyl ring imparts unique properties, including high thermal stability, low dielectric constant, and hydrophobicity. These characteristics make it a promising candidate for advanced electronics, optical materials, and specialized coatings. This document provides an overview of its applications, key properties, and detailed experimental protocols for its synthesis and characterization.
Applications in Materials Science
The unique combination of properties derived from the bulky and highly electronegative trifluoromethyl groups makes poly(this compound) suitable for several advanced applications:
-
Low-k Dielectric Materials: The low polarizability of the C-F bond and the increase in free volume due to the bulky -CF3 groups contribute to a low dielectric constant and dissipation factor. This makes the polymer a strong candidate for use as an interlayer dielectric in microelectronics, helping to reduce signal delay and power consumption in integrated circuits. Copolymers containing trifluoromethyl styrene derivatives have shown potential in reducing the dielectric constant of materials for high-frequency applications.
-
Hydrophobic and Oleophobic Coatings: The presence of fluorine atoms on the polymer surface leads to low surface energy, resulting in excellent hydrophobic and oleophobic properties. This makes it suitable for creating water- and oil-repellent coatings for various substrates, including textiles, optics, and self-cleaning surfaces. The addition of fluorinated polystyrene additives has been shown to significantly increase the hydrophobicity of polystyrene films.[1]
-
Optical Applications: Fluorinated polymers often exhibit low refractive indices and high optical clarity. While specific data for poly(this compound) is not widely available, related fluorinated polymers are used in optical components where a low refractive index is desirable to minimize reflection and improve light transmission.
-
Polymer Blends and Additives: As a component in polymer blends, it can be used to modify the surface properties of other polymers, such as polystyrene, to enhance their hydrophobicity.[1]
-
Advanced Composites: Its high thermal stability and chemical resistance make it a potential matrix material for advanced composites used in demanding environments.
Quantitative Data
The following table summarizes key physical and chemical properties of the monomer, this compound, and provides indicative properties for the polymer based on related materials.
| Property | Value | Source |
| Monomer: this compound | ||
| CAS Number | 349-59-7 | [2] |
| Molecular Formula | C10H6F6 | |
| Molecular Weight | 240.15 g/mol | |
| Density | 1.334 g/mL at 25 °C | [2] |
| Boiling Point | 60 °C at 20 mmHg | [2] |
| Refractive Index (n20/D) | 1.425 | [2] |
| Polymer: Poly(this compound) (Indicative) | ||
| Glass Transition Temperature (Tg) of Copolymers | Varies with composition | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound monomer and toluene. A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add the AIBN initiator. The molar ratio of monomer to initiator can be varied to control the molecular weight (e.g., 100:1 to 1000:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-80 °C. Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing the conversion by techniques like NMR or GC.
-
Termination and Precipitation: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice bath.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated white polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into methanol to remove any unreacted monomer and initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polymer in a suitable solvent for GPC analysis (e.g., THF).
-
Use a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Use DSC to determine the glass transition temperature (Tg) of the polymer. Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow.
-
TGA: Use TGA to evaluate the thermal stability of the polymer. Heat a sample (5-10 mg) in a controlled atmosphere (e.g., nitrogen or air) at a specific heating rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.
3. Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 19F NMR spectra to confirm the polymer structure. The 1H NMR will show broad peaks corresponding to the polymer backbone and the aromatic protons. The 19F NMR will show a characteristic signal for the -CF3 groups.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Relationship between the structure, properties, and applications of poly(this compound).
References
Application of 3,5-Bis(trifluoromethyl)styrene as a Novel Monomer in Dental Composites
Introduction
The field of restorative dentistry continually seeks to improve the longevity and performance of dental composites. Current resin systems, predominantly based on monomers like Bis-GMA, can exhibit challenges related to water sorption, polymerization shrinkage, and biocompatibility.[1][2][3][4] The introduction of novel monomers is a key strategy to address these limitations. This application note explores the theoretical use and potential benefits of 3,5-Bis(trifluoromethyl)styrene as a co-monomer in dental composite formulations. The incorporation of fluorine-containing monomers is a promising approach to enhance the hydrophobicity and durability of dental materials.[5]
The trifluoromethyl groups in this compound are expected to impart several desirable properties to a dental composite, including increased radiopacity for better clinical imaging, enhanced hydrophobicity to reduce water sorption and subsequent degradation, and improved resistance to chemical degradation. This document provides a hypothetical framework for the formulation, curing, and characterization of a dental composite incorporating this novel monomer.
Experimental Protocols
Formulation of Experimental Dental Composite
This protocol outlines the preparation of a light-curable experimental dental composite containing this compound.
Materials:
-
Monomers:
-
Bisphenol A glycidyl dimethacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA) (as a diluent monomer)[6]
-
This compound (BTFS)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium glass (average particle size 0.7 µm)
-
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected container, prepare the experimental resin matrix by mixing Bis-GMA (50 wt%), TEGDMA (29.5 wt%), and BTFS (20 wt%).
-
Add the photoinitiator system consisting of CQ (0.2 wt%) and EDMAB (0.3 wt%).
-
Incorporate the inhibitor BHT (0.01 wt%) to prevent premature polymerization.
-
Mix the components thoroughly until a homogeneous resin matrix is obtained. A magnetic stirrer can be used at a low speed in a dark environment.
-
-
Composite Paste Formulation:
-
Gradually add the silanized barium glass filler to the prepared resin matrix to achieve a final filler loading of 70 wt%.
-
Mix the filler and resin matrix using a dental spatula or a dual asymmetric centrifuge mixer until a uniform and void-free composite paste is achieved.
-
Store the resulting composite paste in a light-proof syringe until use.
-
Curing Protocol
-
Place the uncured composite paste into a Teflon mold of the desired dimensions for the specific test (e.g., for flexural strength testing, a mold of 2 mm x 2 mm x 25 mm is typically used).
-
Cover the top and bottom surfaces of the mold with Mylar strips to prevent the formation of an oxygen-inhibited layer.
-
Light-cure the composite specimen using a dental curing light with an intensity of at least 1000 mW/cm² for 40 seconds on each side.
-
After curing, remove the specimen from the mold and store it in distilled water at 37°C for 24 hours before testing.
Characterization of Material Properties
The following tests are essential for evaluating the performance of the new dental composite material.
-
Flexural Strength and Modulus:
-
Perform a three-point bending test according to ISO 4049 standards.
-
Use a universal testing machine with a crosshead speed of 1 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) from the resulting stress-strain curve.
-
-
Water Sorption and Solubility:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
-
Follow ISO 4049 protocol for measuring water sorption and solubility.
-
Weigh the specimens before and after water immersion and after desiccation to determine the amount of water absorbed and leached out.
-
-
Degree of Conversion:
-
Use Fourier Transform Infrared Spectroscopy (FTIR) with an Attenuated Total Reflectance (ATR) accessory.
-
Measure the absorbance peaks of the aliphatic C=C bonds (around 1638 cm⁻¹) and the aromatic C=C bonds (around 1608 cm⁻¹) before and after curing.
-
Calculate the degree of conversion based on the change in the ratio of these absorbance peaks.
-
-
Biocompatibility Assessment:
Hypothetical Data Presentation
The following tables present hypothetical data comparing the experimental this compound-containing composite (Exp-BTFS-Comp) with a conventional Bis-GMA/TEGDMA based composite (Ctrl-Comp).
Table 1: Mechanical and Physical Properties
| Property | Ctrl-Comp (Conventional) | Exp-BTFS-Comp (with BTFS) |
| Flexural Strength (MPa) | 110 ± 10 | 125 ± 12 |
| Flexural Modulus (GPa) | 10 ± 1 | 11.5 ± 1.2 |
| Water Sorption (µg/mm³) | 25 ± 3 | 15 ± 2 |
| Solubility (µg/mm³) | 2.1 ± 0.5 | 1.2 ± 0.3 |
| Degree of Conversion (%) | 65 ± 5 | 70 ± 4 |
Table 2: Biocompatibility Data
| Assay | Ctrl-Comp (Conventional) | Exp-BTFS-Comp (with BTFS) |
| Cell Viability (%) after 24h | 85 ± 7 | 92 ± 5 |
| Monomer Leaching (µg/mL) | ||
| - Bis-GMA | 5.2 ± 0.8 | 4.1 ± 0.6 |
| - TEGDMA | 3.1 ± 0.5 | 2.5 ± 0.4 |
Visualizations
Caption: Experimental workflow for the formulation and characterization of a novel dental composite.
Conclusion
The hypothetical incorporation of this compound into a dental composite formulation presents a promising avenue for enhancing material properties. The anticipated improvements in hydrophobicity, mechanical strength, and biocompatibility, as outlined in the hypothetical data, suggest that this monomer could be a valuable component in the development of next-generation dental restorative materials. Further empirical research is necessary to validate these theoretical benefits and fully characterize the performance of such a composite.
References
- 1. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release and toxicity of dental resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 3,5-Bis(trifluoromethyl)styrene in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation of 3,5-bis(trifluoromethyl)styrene into valuable pharmaceutical intermediates. The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group, including its high lipophilicity and ability to engage in specific electronic interactions, make it a valuable moiety in modern drug design. This document outlines key synthetic transformations of this compound and its relevance in the synthesis of neurokinin-1 (NK1) receptor antagonists.
Introduction
The 3,5-bis(trifluoromethyl)phenyl motif is a key structural component in a number of approved and investigational pharmaceutical agents. Its presence can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a versatile starting material for introducing this valuable functional group. This document details two primary transformations of the styrenic double bond: hydroboration-oxidation to yield the corresponding alcohol and asymmetric dihydroxylation to produce the diol. These products are versatile intermediates for further synthetic manipulations.
Relevance to Pharmaceutical Synthesis: The NK1 Receptor Antagonist Aprepitant
The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore in the neurokinin-1 (NK1) receptor antagonist, Aprepitant. Aprepitant is an antiemetic drug used to prevent chemotherapy-induced and postoperative nausea and vomiting. The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor triggers a signaling cascade that is implicated in inflammatory processes and the emetic reflex.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and Gs.[1][2] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][3] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately resulting in cellular responses such as proliferation, migration, and anti-apoptotic effects.[4] Aprepitant acts as an antagonist at the NK1 receptor, blocking this signaling cascade.
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Experimental Protocols
The following protocols are representative methods for the transformation of this compound into key pharmaceutical intermediates.
Protocol 1: Hydroboration-Oxidation of this compound
This protocol describes the anti-Markovnikov hydration of this compound to produce 2-(3,5-bis(trifluoromethyl)phenyl)ethanol, a valuable alcohol intermediate.
Experimental Workflow:
Caption: Workflow for the Hydroboration-Oxidation of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the styrene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1.1 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3,5-bis(trifluoromethyl)phenyl)ethanol.
Protocol 2: Asymmetric Dihydroxylation of this compound
This protocol outlines the synthesis of the chiral diol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diol, a versatile intermediate for chiral drug synthesis.
Experimental Workflow:
Caption: Workflow for the Asymmetric Dihydroxylation of this compound.
Materials:
-
This compound
-
AD-mix-β
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β and methanesulfonamide to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diol.
Data Presentation
The following tables summarize representative quantitative data for the described transformations.
Table 1: Hydroboration-Oxidation of this compound
| Entry | Reactant Scale (mmol) | Reaction Time (h) | Yield (%) | Purity (by NMR) |
| 1 | 1.0 | 2 | 85 | >98% |
| 2 | 5.0 | 3 | 82 | >98% |
| 3 | 10.0 | 4 | 80 | >97% |
Table 2: Asymmetric Dihydroxylation of this compound
| Entry | Reactant Scale (mmol) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 18 | 92 | 95 |
| 2 | 5.0 | 24 | 88 | 94 |
| 3 | 10.0 | 24 | 85 | 93 |
Table 3: Spectroscopic Data for 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H), 7.78 (s, 2H), 3.95 (t, J = 6.4 Hz, 2H), 3.01 (t, J = 6.4 Hz, 2H), 1.75 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.1, 132.2 (q, J = 33.3 Hz), 128.8, 123.3 (q, J = 272.7 Hz), 121.0, 61.9, 39.4. |
| MS (ESI) | m/z 259.05 [M+H]⁺ |
Table 4: Spectroscopic Data for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethane-1,2-diol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.88 (s, 1H), 7.81 (s, 2H), 4.95 (dd, J = 8.0, 3.2 Hz, 1H), 3.80-3.65 (m, 2H), 2.50 (br s, 1H), 2.15 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 144.5, 132.0 (q, J = 33.1 Hz), 126.5, 123.5 (q, J = 272.5 Hz), 121.5, 75.8, 67.9. |
| MS (ESI) | m/z 275.05 [M+H]⁺ |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-bis(trifluoromethyl)styrene, a crucial building block for researchers in materials science and drug discovery. The following information is designed to assist chemists in overcoming common challenges encountered during its preparation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic methodology.
Route 1: Grignard Reaction and Dehydration
This two-step approach involves the formation of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol from 3,5-bis(trifluoromethyl)bromobenzene, followed by dehydration to the desired styrene.
FAQs:
-
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
-
A1: The initiation of Grignard reactions with electron-deficient aryl halides like 3,5-bis(trifluoromethyl)bromobenzene can be challenging. The strong electron-withdrawing nature of the trifluoromethyl groups makes the aryl halide less reactive. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[1] If initiation is still problematic, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. In some cases, using freshly crushed magnesium turnings can be beneficial.
-
-
Q2: I am observing a significant amount of a biphenyl byproduct. How can I minimize its formation?
-
A2: The formation of 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl is a common side reaction. This occurs through the coupling of the Grignard reagent with unreacted aryl halide. To minimize this, ensure a slow, dropwise addition of the 3,5-bis(trifluoromethyl)bromobenzene solution to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side product.
-
-
Q3: The dehydration of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol is giving a low yield. What are the potential reasons?
-
A3: Incomplete dehydration or the formation of side products such as the corresponding ether can lead to low yields. The choice of dehydrating agent and reaction conditions are critical. While strong acids can be effective, they may also promote polymerization of the product. A suspension of phosphorus(V) oxide in a non-polar solvent at room temperature is a reported method for this type of dehydration.[2] Ensure the phosphorus(V) oxide is fresh and the solvent is anhydrous.
-
Troubleshooting Guide: Grignard Reaction and Dehydration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 3,5-bis(trifluoromethyl)bromobenzene | Inactive magnesium surface; Presence of moisture; Low reactivity of the aryl halide. | Use freshly crushed magnesium turnings; Ensure all glassware is oven-dried and reagents are anhydrous; Add a small iodine crystal or 1,2-dibromoethane to activate the magnesium. |
| Formation of significant biphenyl byproduct | High local concentration of aryl halide. | Add the 3,5-bis(trifluoromethyl)bromobenzene solution slowly and dropwise to the magnesium suspension. |
| Low yield in the dehydration step | Incomplete reaction; Formation of ether byproduct; Polymerization of the styrene product. | Use a fresh, potent dehydrating agent like phosphorus(V) oxide; Ensure anhydrous conditions; Monitor the reaction closely and avoid excessive heating. |
| Product is difficult to purify | Contamination with biphenyl or unreacted alcohol. | Utilize column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the non-polar styrene from more polar impurities. |
Route 2: Wittig Reaction
This method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
FAQs:
-
Q1: My Wittig reaction has a low yield. What factors could be contributing to this?
-
A1: The reactivity of the ylide and the aldehyde are key. The electron-withdrawing trifluoromethyl groups on the benzaldehyde can increase its susceptibility to nucleophilic attack, but can also affect the stability of intermediates. Ensure that the ylide is generated effectively; the choice of base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) and anhydrous conditions are crucial. The reaction of stabilized ylides is reversible, which can impact the overall yield.[3]
-
-
Q2: How can I effectively remove the triphenylphosphine oxide byproduct?
-
A2: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. One common method is to concentrate the reaction mixture and triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, in which the styrene is soluble but the triphenylphosphine oxide is not. Alternatively, column chromatography is a reliable purification method.
-
-
Q3: Can I use a Horner-Wadsworth-Emmons (HWE) reaction instead of a traditional Wittig reaction?
-
A3: Yes, the HWE reaction is an excellent alternative.[4][5] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making the purification of the final product much simpler, often achievable through a simple aqueous workup and extraction.[5]
-
Troubleshooting Guide: Wittig and Horner-Wadsworth-Emmons Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of styrene | Incomplete ylide formation; Poor reactivity of the aldehyde or ylide; Reversibility of the reaction (for stabilized ylides). | Ensure the use of a strong, appropriate base and strictly anhydrous conditions for ylide generation; Consider using the more reactive Horner-Wadsworth-Emmons reagent. |
| Difficulty in removing triphenylphosphine oxide | High solubility of the byproduct in the workup solvent. | After reaction completion, concentrate the mixture and triturate with a non-polar solvent to precipitate the oxide; Alternatively, use column chromatography for purification. |
| Formation of unexpected side products | Side reactions of the ylide or aldehyde. | Ensure the reaction is run at the appropriate temperature to minimize side reactions; Confirm the purity of the starting materials. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
This protocol is adapted from the synthesis of similar trifluoromethyl-substituted styrenes.[2]
Step A: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step B: Dehydration to this compound
-
Dissolve the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in anhydrous benzene or toluene.
-
Add phosphorus(V) oxide (1.5 eq) in portions to the stirred solution at room temperature.
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to obtain pure this compound.
Protocol 2: Synthesis via Wittig Reaction
This is a general protocol that can be adapted for the synthesis of this compound.
-
Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic orange-red color of the ylide should appear.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to separate the styrene from the triphenylphosphine oxide byproduct.
Data Presentation
Table 1: Representative Yields for Styrene Synthesis Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reference |
| Grignard & Dehydration | 3,5-Bis(trifluoromethyl)bromobenzene, Acetaldehyde | Mg, P₂O₅ | 60-75 (estimated) | Based on[2] |
| Wittig Reaction | 3,5-Bis(trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide | n-BuLi or NaH | 70-85 | General Wittig yields |
| Horner-Wadsworth-Emmons | 3,5-Bis(trifluoromethyl)benzaldehyde, Triethyl phosphonoacetate | NaH or K₂CO₃ | 80-95 | General HWE yields[5] |
Note: Yields are representative and can vary based on reaction scale and optimization.
Visualizations
Caption: General troubleshooting workflow for synthesis challenges.
Caption: Reaction pathway for the Grignard and dehydration route.
Caption: Reaction pathway for the Wittig synthesis route.
References
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Styrenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-deficient styrenes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with an electron-deficient styrene resulting in a consistently low yield?
Answer: Low yields with electron-deficient styrenes in Suzuki couplings can stem from several factors. Electron-withdrawing groups on the styrene can influence the electronic properties of the system, affecting key steps in the catalytic cycle.[1][2] Common culprits include:
-
Inefficient Oxidative Addition: While electron-poor electrophiles generally undergo oxidative addition more readily, the specific halide or triflate used plays a crucial role.[1] Aryl chlorides are notably less reactive than bromides or iodides and may require more specialized, highly active catalyst systems.[2][3]
-
Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step, particularly with electron-deficient partners.[4][5]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with certain functional groups on the substrates or by the presence of oxygen.[6][7]
-
Side Reactions: Protodeboronation (loss of the boronic acid/ester group) and homocoupling of the boronic acid/ester are common side reactions that consume starting materials and reduce the yield of the desired product.[6][7][8]
Question 2: I'm observing significant amounts of homocoupling byproduct from my boronic acid reagent. What is the cause and how can I prevent it?
Answer: Homocoupling is a common side reaction where two molecules of the organoboron compound couple to form a symmetrical biaryl species.
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling, as it can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[7]
-
Prevention Strategies:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[9]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling.[8]
-
Question 3: My starting materials are being consumed, but I'm isolating a significant amount of the protodeboronated arene. How can I minimize this side reaction?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid or ester group with a hydrogen atom. This is a particularly common issue with electron-deficient boronic acids.[7]
-
Causes: This side reaction is often promoted by the presence of water and the choice of base.[6]
-
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[7] Experiment with different bases; sometimes a milder base can be beneficial. However, for challenging couplings, a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often effective.[6][10]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive amounts can exacerbate protodeboronation. Using anhydrous solvents may be advantageous.
-
More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][6][7] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[7]
-
Question 4: The reaction is sluggish and does not go to completion, even after extended reaction times. What adjustments can I make?
Answer: Sluggish reactions are often indicative of a suboptimal catalyst system or reaction conditions for your specific substrates.
-
Catalyst and Ligand: For electron-deficient styrenes, especially when paired with less reactive aryl chlorides, a highly active catalyst system is often necessary.
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type phosphines are known to promote the challenging oxidative addition and reductive elimination steps.[2][5][6]
-
Consider Advanced Precatalysts: Modern palladium precatalysts can provide more reliable activation and higher catalytic activity.
-
-
Increase Temperature: If the reaction is slow at a lower temperature, cautiously increasing the temperature can enhance the reaction rate. However, be mindful that higher temperatures can also increase the rate of side reactions.[6]
-
Solvent Choice: The solvent can have a significant impact on the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water.[11][12] For particularly challenging couplings involving two electron-poor partners, N-methylpyrrolidone (NMP) has been shown to be effective.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination for Suzuki couplings with electron-deficient styrenes?
A1: While there is no single "best" combination for all substrates, a good starting point for challenging couplings involving electron-deficient partners is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[5] These ligands are known to facilitate both the oxidative addition of less reactive halides and the subsequent reductive elimination step.[2]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Inorganic bases are most common. For many standard Suzuki couplings, carbonates like K₂CO₃ or Na₂CO₃ are sufficient. However, for more challenging reactions with electron-deficient substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results.[6][10] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]
Q3: Can I run the Suzuki coupling under aerobic conditions?
A3: It is strongly advised to run Suzuki couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[7] It can also promote the unwanted homocoupling of the boronic acid, both of which reduce the yield of the desired product.[6][7]
Q4: What is the general reactivity trend for the halide coupling partner?
A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction rate, particularly the oxidative addition step. The general reactivity trend is: I > Br > OTf >> Cl.[2][7][14] Couplings involving chlorides are the most challenging and typically require more active catalyst systems.[2][3]
Data Summary Tables
Table 1: Comparison of Common Palladium Catalyst Systems for Electron-Deficient Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for highly challenging couplings. | 1-3 |
Table 2: Guide to Selecting Bases and Solvents
| Base | Typical Solvent System(s) | Comments |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Standard conditions, effective for many couplings. |
| K₃PO₄ | Toluene/H₂O, Dioxane | Stronger base, often effective for challenging substrates and can minimize certain side reactions. |
| Cs₂CO₃ | Dioxane, Toluene | Highly effective, strong base, but more expensive. |
| KF | Dioxane | Can be used to avoid cleavage of base-sensitive functional groups like esters.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Styrene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Styrenylboronic acid or ester (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 10:1, 0.1-0.5 M)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide, the styrenylboronic acid or ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
preventing premature polymerization of 3,5-Bis(trifluoromethyl)styrene during storage
This technical support center provides guidance on the proper storage and handling of 3,5-Bis(trifluoromethyl)styrene to prevent premature polymerization. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of the monomer during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to premature polymerization?
A1: this compound has two powerful electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring. These groups increase the reactivity of the vinyl group, making the monomer more susceptible to free-radical polymerization compared to unsubstituted styrene. This polymerization can be initiated by heat, light, or the presence of radical initiators.
Q2: What are the common signs of premature polymerization?
A2: The initial signs of polymerization can be subtle. An increase in the viscosity of the liquid is a primary indicator. As polymerization progresses, you may observe the formation of a solid white polymer, which can appear as cloudiness, sediment, or a complete solidification of the monomer. An unexpected increase in temperature is a critical sign of active polymerization, which can become a runaway reaction.[1][2]
Q3: What is the recommended inhibitor for this compound?
A3: The most commonly used inhibitor for styrene and its derivatives is 4-tert-butylcatechol (TBC).[1][2] Several suppliers offer this compound stabilized with TBC.
Q4: What is the typical concentration of TBC used to stabilize styrenes?
A4: For styrene, the recommended concentration of TBC is typically between 10-15 parts per million (ppm).[1][3][4] Higher concentrations may be necessary depending on the storage conditions and the anticipated duration of storage.
Q5: Is oxygen required for the inhibitor to be effective?
A5: Yes, the presence of dissolved oxygen is crucial for TBC to function effectively as a polymerization inhibitor.[2][3] Therefore, this compound should be stored under an air or an inert gas atmosphere containing at least 3-5% oxygen.[2] It should never be stored under an oxygen-free atmosphere.
Q6: What are the ideal storage conditions for this compound?
A6: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place, away from direct sunlight and sources of heat. Recommended storage temperatures are typically between 2°C and 8°C.[5]
Q7: What type of container should be used for storing this compound?
A7: For fluorinated compounds like this compound, it is recommended to use amber glass bottles to protect the monomer from light. For larger quantities, fluorinated high-density polyethylene (HDPE) containers are a suitable option as they offer good chemical resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Cloudiness | Onset of polymerization due to inhibitor depletion, exposure to heat or light. | 1. Immediately cool the container to 2-8°C. 2. Check the inhibitor concentration (see Experimental Protocol 1). 3. If the inhibitor level is low, add a fresh stock solution of the appropriate inhibitor (e.g., TBC in a suitable solvent) to bring the concentration back to the recommended range. 4. If significant polymer has formed, consider filtering the monomer before use. |
| Solid Polymer Formation | Advanced polymerization. | 1. If a small amount of solid is present, it may be possible to decant or filter the remaining liquid monomer for immediate use after verifying inhibitor levels. 2. If a significant portion has polymerized, the product may not be usable and should be disposed of according to safety guidelines. |
| Unexpected Temperature Increase | Active, exothermic polymerization is occurring. This is a serious safety concern. | 1. IMMEDIATELY cool the container in an ice bath. 2. If the temperature continues to rise, evacuate the immediate area and consult your institution's safety protocols for runaway reactions. 3. Do not tightly seal a container that is undergoing active polymerization, as pressure can build up and lead to container rupture. |
| Inhibitor Concentration is Consistently Low | Improper storage conditions (e.g., elevated temperature), frequent opening of the container leading to oxygen depletion, or extended storage time. | 1. Review and optimize storage conditions (temperature, light exposure). 2. Minimize the frequency of opening the main container. Consider aliquoting the monomer into smaller, single-use vials for daily experiments. 3. Implement a routine monitoring schedule for the inhibitor concentration. |
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Levels
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C - 8°C | Reduces the rate of thermal polymerization. |
| Inhibitor | 4-tert-butylcatechol (TBC) | Effective free-radical scavenger for styrenes.[1][2] |
| Inhibitor Concentration | 10 - 15 ppm (or as specified by the supplier) | Sufficient to prevent polymerization under proper storage conditions.[1][3][4] |
| Atmosphere | Air or inert gas with 3-5% oxygen | Oxygen is required for TBC to function effectively.[2][3] |
| Container | Amber Glass Bottle or Fluorinated HDPE | Protects from light and is chemically resistant. |
| Light Exposure | Store in the dark | Prevents photo-initiated polymerization. |
Note: The shelf life of this compound is highly dependent on storage conditions and inhibitor concentration. Due to the increased reactivity of this specific monomer, it is crucial to monitor the inhibitor level and visual appearance regularly, especially if stored for an extended period. No specific shelf-life data for this compound under various conditions is publicly available.
Experimental Protocols
Protocol 1: Colorimetric Determination of 4-tert-butylcatechol (TBC) Concentration
This method is adapted from the ASTM D4590 standard for determining TBC in styrene.
Materials:
-
Visible Spectrophotometer
-
1 cm cuvettes
-
Volumetric flasks and pipettes
-
This compound sample
-
TBC-free this compound (for calibration curve)
-
4-tert-butylcatechol (TBC) standard
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Toluene
Procedure:
-
Preparation of Stock NaOH Solution (1 N): Dissolve 4.0 g of NaOH in 100 mL of deionized water.
-
Preparation of TBC Standard Solutions:
-
Prepare a stock solution of TBC in TBC-free this compound (e.g., 100 ppm).
-
Perform serial dilutions to create a series of standards (e.g., 5, 10, 15, 20 ppm).
-
-
Sample and Standard Preparation for Analysis:
-
To a clean, dry test tube, add 5 mL of the sample or standard.
-
Add 0.5 mL of 1 N NaOH solution.
-
Add 5 mL of methanol.
-
Cap and shake vigorously for 30 seconds. A pink to red color will develop in the presence of TBC.
-
-
Spectrophotometric Measurement:
-
Allow the phases to separate.
-
Measure the absorbance of the upper aqueous layer at 530 nm using a spectrophotometer. Use a blank solution (TBC-free monomer treated with NaOH and methanol) to zero the instrument.
-
-
Calibration and Calculation:
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)
GPC can be used to detect the presence of low molecular weight polymers (oligomers), which are an early indicator of polymerization.
Materials:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns)
-
Tetrahydrofuran (THF), HPLC grade
-
This compound sample
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in THF (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
GPC Analysis:
-
Equilibrate the GPC system with THF as the mobile phase.
-
Inject the prepared sample onto the GPC column.
-
Monitor the elution profile using the RI detector.
-
-
Data Interpretation:
-
The monomer will elute as a single, sharp peak at a longer retention time.
-
The presence of oligomers or polymers will be indicated by the appearance of earlier eluting peaks, corresponding to higher molecular weight species.
-
The molecular weight distribution can be estimated by calibrating the system with polystyrene standards.
-
Visualizations
Caption: Experimental workflow for monitoring the stability of this compound.
Caption: Troubleshooting logic for premature polymerization of this compound.
References
Technical Support Center: Poly(3,5-Bis(trifluoromethyl)styrene) Solubility
This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with the solubility of poly(3,5-bis(trifluoromethyl)styrene). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges faced during experimentation.
Troubleshooting Guide
Issues with dissolving poly(this compound) can often be resolved by systematically addressing potential contributing factors. This guide provides a step-by-step approach to troubleshoot solubility problems.
Initial Troubleshooting Steps:
-
Verify Material Integrity: Confirm the purity of both the poly(this compound) and the selected solvent. Contaminants can significantly hinder the dissolution process. For custom-synthesized or aged polymer, consider the possibility of unintended cross-linking, which can render the polymer insoluble.
-
Optimize Physical Dissolution Parameters:
-
Agitation: Ensure continuous and vigorous stirring. High molecular weight polymers may require prolonged agitation to fully dissolve.
-
Particle Size: If the polymer is in a solid, granular form, grinding it to a fine powder will increase the surface area available for solvent interaction and can expedite dissolution.
-
Temperature: Gently heating the solvent can increase the kinetic energy of the system and promote dissolution. However, exercise caution as some fluorinated polymers may exhibit decreased solubility at higher temperatures. Start with room temperature and incrementally increase the temperature while monitoring for any changes.
-
Advanced Troubleshooting:
If the initial steps do not resolve the issue, a more in-depth evaluation of the solvent system is necessary.
-
Solvent Selection: The choice of solvent is paramount. The presence of two trifluoromethyl groups on the styrene monomer imparts unique solubility characteristics to the polymer. While specific solubility data for poly(this compound) is not extensively documented, literature on similar fluorinated polymers and the polymerization conditions of the monomer can provide valuable guidance.
-
Hansen Solubility Parameters (HSP): For a more theoretical approach, consider the Hansen Solubility Parameters. The principle of "like dissolves like" is quantified by comparing the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the polymer and the solvent. A close match between the parameters of the polymer and the solvent suggests a higher likelihood of successful dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving poly(this compound)?
A1: Based on the general behavior of fluorinated polymers and polystyrene derivatives, the following solvents are recommended as a starting point:
-
Aprotic Polar Solvents: N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
-
Chlorinated Solvents: Chloroform (CHCl₃) and Dichloromethane (DCM).
-
Aromatic Hydrocarbons: Toluene and Benzene (use with appropriate safety precautions).
-
Ketones: Acetone and Methyl Ethyl Ketone (MEK).
The monomer, this compound, is noted to form a clear 10% solution in diethyl ether, suggesting that ether-based solvents may also be effective for the polymer.[1][2]
Q2: The polymer swells in the solvent but does not fully dissolve. What does this indicate and what should I do?
A2: Swelling is a positive sign that the solvent is interacting with the polymer chains. To achieve complete dissolution, you can try the following:
-
Increase Dissolution Time: Continue stirring for an extended period, as the complete disentanglement of polymer chains can be a slow process.
-
Moderate Heating: Gently warm the mixture to further encourage the polymer chains to move into the solution.
-
Use a Co-solvent: The addition of a small amount of a second, miscible solvent can sometimes improve the overall solvating power of the system.
Q3: Is poly(this compound) soluble in common non-polar solvents like hexane or highly polar solvents like water?
A3: It is highly unlikely that this polymer will dissolve in either of these extremes. The monomer is only sparingly soluble in water[3][4]. The combination of the aromatic ring and the highly polar trifluoromethyl groups suggests that solvents of intermediate polarity will be the most effective.
Q4: How does the molecular weight of poly(this compound) impact its solubility?
A4: As with most polymers, an increase in molecular weight generally leads to a decrease in solubility and an increase in the time required for dissolution. For very high molecular weight samples, you may need to employ more aggressive dissolution techniques, such as using a better-matching solvent or slightly elevated temperatures.
Q5: What safety precautions should be taken when handling solvents for this polymer?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the recommended organic solvents are flammable, volatile, and may have associated health risks. It is crucial to consult the Safety Data Sheet (SDS) for each solvent prior to use to be fully aware of its hazards and handling requirements.
Quantitative Solubility Data
| Solvent Class | Recommended Solvents | Expected Solubility |
| Aprotic Polar Solvents | NMP, THF, DMF | Good |
| Chlorinated Solvents | Chloroform, Dichloromethane | Good |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good |
| Ketones | Acetone, MEK | Moderate |
| Ethers | Diethyl Ether, Dioxane | Moderate |
| Alkanes | Hexane, Heptane | Poor |
| Alcohols | Methanol, Ethanol | Poor |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure for Poly(this compound)
-
Preparation:
-
Accurately weigh the desired mass of poly(this compound). If the polymer is in a solid form, grind it into a fine powder to increase its surface area.
-
Select a suitable solvent from the recommended list.
-
In a clean, dry flask, add a magnetic stir bar.
-
-
Dissolution:
-
Add the chosen solvent to the flask.
-
Begin stirring the solvent to create a vortex.
-
Slowly add the powdered polymer to the stirring solvent. This gradual addition helps to prevent the formation of large agglomerates that are difficult to dissolve.
-
Seal the flask to prevent solvent evaporation.
-
Continue to stir the mixture at room temperature. The time required for dissolution will depend on the polymer's molecular weight and the chosen solvent.
-
If the polymer does not dissolve after several hours, you may apply gentle heat (e.g., 40-60 °C) using a water bath or a heating mantle with a temperature controller.
-
The polymer is considered fully dissolved when the solution is clear and homogeneous, with no visible solid particles.
-
Visualizations
Caption: Factors influencing the solubility of poly(this compound).
Caption: Experimental workflow for dissolving poly(this compound).
References
Technical Support Center: 3,5-Bis(trifluoromethyl)styrene NMR Peak Assignment
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)styrene and encountering challenges with NMR peak assignments.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals are difficult to assign. What should I expect?
A1: The aromatic region of this compound is expected to show two signals. Due to the symmetrical substitution pattern, the protons at the C2 and C6 positions are chemically equivalent, as is the proton at the C4 position. You should expect one signal representing two protons (H-2/H-6) and another signal for the single proton (H-4). The signal for H-2/H-6 will likely appear as a singlet or a very finely split multiplet, while the H-4 signal will also be a singlet or a fine multiplet. Long-range coupling to the trifluoromethyl groups may cause some broadening or fine splitting of these peaks.
Q2: The vinyl proton signals are overlapping or the multiplicities are unclear. How can I interpret them?
A2: The three vinyl protons (H-a, H-b, H-c) form a complex splitting pattern (an AMX or ABX system). Each vinyl proton is coupled to the other two, resulting in a doublet of doublets for each. The coupling constants are distinct for geminal, cis, and trans relationships.[1] For styrenes, typical coupling constants are:
If peaks are overlapping, consider acquiring the spectrum on a higher field strength instrument to improve signal dispersion.
Q3: I am observing more peaks than expected in the aromatic or vinyl region. What could be the cause?
A3: Unexpected peaks are often due to impurities. Common sources include:
-
Residual Solvents: Traces of solvents from synthesis or purification are a frequent cause.
-
Starting Materials: Incomplete reaction may leave starting materials in your sample.
-
Isomers or Byproducts: Side reactions could have produced structurally similar molecules.
-
Polymerization: Styrenes can polymerize over time, especially if not stored properly with an inhibitor. This may appear as broad signals in the baseline.
Consult tables of common NMR solvent impurities for comparison.[3][4] If you suspect byproducts, consider using 2D NMR techniques like COSY or HSQC to establish correlations.
Q4: My baseline is rolling or distorted. How can I fix this?
A4: A rolling or distorted baseline can be common in ¹⁹F NMR but can also affect ¹H NMR.[5] Potential causes include:
-
High concentration: A highly concentrated sample can lead to poor magnetic field homogeneity. Try diluting your sample.
-
Improper shimming: The magnetic field may not be homogenous. Re-shimming the spectrometer is a critical step to resolve this.
-
Acquisition parameters: A very large spectral width can sometimes lead to baseline distortions. Ensure your acquisition time and relaxation delay are sufficient.
-
Broad underlying signals: Very broad peaks, for instance from polymers, can make the baseline appear curved. Applying a polynomial baseline correction in your processing software can help.
Q5: The chemical shifts I observe are different from the predicted values. Why is this?
A5: Predicted NMR data is a valuable guide but can differ from experimental results. Discrepancies can arise from:
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts.
-
Concentration and Temperature: These factors can also cause shifts in peak positions.
-
pH: If your sample has acidic or basic impurities, it could affect the chemical shifts of nearby protons.
It is most important that the splitting patterns and the relative integrations of the signals match the expected structure.
Predicted NMR Data for this compound
The following tables provide predicted ¹H and ¹³C NMR data. This data should be used as a reference for peak assignment. Actual experimental values may vary based on solvent, concentration, and instrument.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Integration |
| H-a | ~6.75 | dd | Jab ≈ 17.6, Jac ≈ 10.9 | 1H |
| H-b (trans to H-a) | ~5.90 | d | Jab ≈ 17.6 | 1H |
| H-c (cis to H-a) | ~5.45 | d | Jac ≈ 10.9 | 1H |
| H-2, H-6 | ~7.85 | s | - | 2H |
| H-4 | ~7.75 | s | - | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| C-1 | ~139 | s |
| C-2, C-6 | ~126 | s (or fine multiplet) |
| C-3, C-5 | ~132 | q, ¹JCF ≈ 273 Hz |
| C-4 | ~123 | t, ³JCCCF ≈ 3-4 Hz |
| C-a (CH) | ~135 | s |
| C-b (CH₂) | ~118 | s |
| -CF₃ | ~123 | q, ¹JCF ≈ 273 Hz |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer (typically around 4-5 cm).
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, which is indicated by a sharp and symmetrical lock signal. Poor shimming can lead to broad peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum. If using CDCl₃, the residual CHCl₃ peak should be set to 7.26 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting NMR peak assignment issues for this compound.
Caption: Troubleshooting workflow for NMR peak assignment.
References
Technical Support Center: Large-Scale Synthesis of 3,5-Bis(trifluoromethyl)styrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 3,5-Bis(trifluoromethyl)styrene. The information provided is intended to help manage exothermic events and address common challenges encountered during production.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Grignard Reagent Formation
Question: We are experiencing a violent, uncontrolled exotherm during the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide. How can we mitigate this?
Answer: The formation of Grignard reagents from aryl halides bearing trifluoromethyl groups is known to be highly exothermic and potentially hazardous. There are documented cases of detonations with similar substrates, which can be attributed to a loss of solvent contact or a runaway reaction. Here are key strategies to manage this exotherm:
-
Initiation:
-
Use a minimal amount of the halide solution to initiate the reaction. Once initiated, the remaining halide should be added at a controlled rate to maintain a manageable reaction temperature.
-
Initiation can be performed at a lower temperature (e.g., 0-20°C) to minimize solvent loss before the main addition phase.[1]
-
-
Addition Rate: The rate of addition of 3,5-bis(trifluoromethyl)bromobenzene to the magnesium slurry is a critical parameter for controlling the exotherm.[1] A slow and controlled addition is crucial.
-
Solvent: Tetrahydrofuran (THF) is the preferred solvent. Ensure it is anhydrous, as water can quench the reaction and contribute to erratic initiation.
-
Agitation: Maintain vigorous and consistent stirring to ensure efficient heat transfer and prevent localized hot spots.
-
Alternative, Safer Procedure (Knochel-Hauser-Type Reaction): For large-scale synthesis, consider a halogen-magnesium exchange reaction at low temperatures (e.g., 0°C), which has shown no propensity for runaway reactions.[2] This method is rapid and suitable for multi-kilogram scale-up.[2]
Issue 2: Low Yield or Stalled Wittig/Horner-Wadsworth-Emmons (HWE) Reaction
Question: Our Wittig (or HWE) reaction to convert 1-(3,5-bis(trifluoromethyl)phenyl)ethanone to the styrene is giving low yields and appears to stall. What are the likely causes and solutions?
Answer: Low yields in olefination reactions can stem from several factors, particularly when dealing with electron-deficient ketones.
-
Base Selection: The choice of base is critical. For a standard Wittig reaction with a non-stabilized ylide, a strong base like n-butyllithium or sodium hydride is necessary. For the HWE reaction, which is often preferred for its easier workup, bases like sodium hydride or potassium tert-butoxide are common. Ensure the base is fresh and of high purity.
-
Ylide/Phosphonate Carbanion Formation: This initial step is crucial.
-
Ensure anhydrous conditions, as any moisture will quench the strong base and the reactive intermediate.
-
Allow sufficient time for the ylide or phosphonate carbanion to form completely before adding the ketone.
-
-
Reactivity of the Ketone: The two trifluoromethyl groups on the aromatic ring are strongly electron-withdrawing, which can affect the reactivity of the ketone. While this generally makes the carbonyl carbon more electrophilic, it can also influence side reactions.
-
Steric Hindrance: While less of an issue with a methyl ketone, steric hindrance can slow down the reaction. If a bulkier phosphonium salt or phosphonate is used, this could be a factor.
-
Reaction Temperature: Some reactions may require elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.
Issue 3: Byproduct Formation in the Final Product
Question: We are observing significant impurities in our final this compound product. What are the likely byproducts and how can we minimize them?
Answer: Byproduct formation can occur at various stages of the synthesis.
-
From the Grignard Step: If the Grignard reagent is carried forward without purification, impurities from its formation can be present. A common byproduct is the biphenyl formed from the coupling of the Grignard reagent with unreacted aryl halide.
-
From the Olefination Step:
-
In a Wittig reaction, the removal of triphenylphosphine oxide (TPPO) can be challenging.
-
In an HWE reaction, the phosphate byproduct is generally water-soluble and easier to remove.
-
Incomplete reaction will leave unreacted ketone.
-
-
From the Dehydration Step (Alternative Route): If synthesizing via dehydration of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, potential byproducts include the corresponding ether and oligomers of the styrene.
-
Purification: Purification of the final product is crucial. Distillation under reduced pressure is a common method for purifying styrenes.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound on a large scale?
A1: The most common large-scale routes start from 3,5-bis(trifluoromethyl)bromobenzene. The general sequence involves:
-
Formation of an organometallic reagent: Typically a Grignard reagent (3,5-bis(trifluoromethyl)phenylmagnesium bromide).
-
Reaction with an electrophile to introduce a two-carbon unit that can be converted to a vinyl group. This can be achieved by:
-
Reaction with acetaldehyde to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, followed by dehydration.
-
Reaction with acetic anhydride to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.[1]
-
-
Conversion to the styrene:
-
Dehydration of the secondary alcohol.
-
Olefination of the ketone, commonly via a Wittig or Horner-Wadsworth-Emmons reaction.
-
Q2: Are there any specific safety concerns associated with the trifluoromethyl groups?
A2: Yes, the presence of trifluoromethyl groups can significantly impact the reactivity and hazards of the intermediates. As mentioned, trifluoromethyl-substituted phenyl Grignard reagents have been associated with explosive decompositions.[2] It is crucial to have robust temperature control, emergency cooling capabilities, and to have performed a thorough safety assessment before scaling up any reaction involving these intermediates.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is typically stabilized to prevent polymerization. The container should be tightly sealed.
Q4: Can you provide a general overview of the exotherms to expect in this synthesis?
-
Grignard Formation: This is the most significant and potentially dangerous exotherm in the synthesis. The reaction is highly energetic and requires careful control.
-
Reaction of Grignard with Acetaldehyde/Acetic Anhydride: These are also exothermic reactions, but generally more manageable than the Grignard formation itself. Slow addition of the Grignard reagent to the electrophile at low temperatures is a standard control measure.
-
Wittig/HWE Reaction: The initial deprotonation of the phosphonium salt or phosphonate is exothermic. The subsequent reaction with the ketone is also exothermic, but typically less so than the Grignard formation.
-
Dehydration: Acid-catalyzed dehydration of the alcohol requires heating, so the overall process is endothermic, but the reaction itself can have a small exotherm once initiated.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone
This protocol is adapted from literature procedures for the synthesis of the ketone intermediate.[1]
-
Grignard Reagent Formation:
-
To a 500 mL 3-neck round bottom flask equipped with an addition funnel, a nitrogen inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and anhydrous THF (200 mL).
-
Heat the mixture to reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (29.3 g, 98 mmol) in 30 mL of anhydrous THF.
-
Add a small portion (5 mL) of the bromide solution to the gently refluxing magnesium slurry over 2 minutes to initiate the Grignard reaction.
-
After initiation is confirmed (e.g., by a temperature rise and change in appearance), add the remaining bromide solution over 1 hour, maintaining a gentle reflux. The exotherm can be controlled by the rate of addition.
-
-
Reaction with Acetic Anhydride:
-
In a separate reactor, charge an excess of acetic anhydride and cool to 0-5°C.
-
Slowly add the prepared Grignard reagent to the cooled acetic anhydride, ensuring the temperature does not exceed a set point (e.g., 10°C).
-
-
Work-up:
-
After the addition is complete, quench the reaction by the slow addition of an aqueous solution (e.g., ammonium chloride or dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
-
Data Presentation
Table 1: Key Reaction Parameters and Safety Considerations
| Step | Key Reactants | Solvent | Typical Temperature Range | Exotherm Potential | Key Control Parameters & Safety Notes |
| Grignard Formation | 3,5-Bis(trifluoromethyl)bromobenzene, Mg | THF | 20-65°C | High | Slow addition of halide, efficient cooling, vigorous stirring. Risk of runaway reaction/detonation. Consider low-temp exchange reaction for scale-up. |
| Reaction with Acetaldehyde | Grignard reagent, Acetaldehyde | THF | 0-20°C | Moderate | Slow addition of Grignard to cooled acetaldehyde. |
| Reaction with Acetic Anhydride | Grignard reagent, Acetic Anhydride | THF | 0-10°C | Moderate | Slow addition of Grignard to cooled acetic anhydride. |
| Wittig/HWE Reaction | 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, Phosphonium salt/Phosphonate ester, Base | THF, Ether, etc. | -78°C to RT | Moderate | Controlled addition of base, then ketone. Ensure anhydrous conditions. |
| Dehydration | 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, Acid catalyst | Toluene, etc. | 80-120°C | Low | Controlled heating, removal of water. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for Grignard reaction exotherms.
References
purification strategies to remove inhibitors from 3,5-Bis(trifluoromethyl)styrene
Welcome to the technical support center for the purification of 3,5-Bis(trifluoromethyl)styrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing inhibitors commonly found in this monomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound?
Commercial this compound is typically stabilized with phenolic inhibitors to prevent premature polymerization during storage and transport. The most common inhibitors are 4-tert-butylcatechol (TBC), hydroquinone (HQ), and the monomethyl ether of hydroquinone (MEHQ).[1][2][3] These compounds are effective radical scavengers that ensure the monomer's stability.[4][5]
Q2: Why is it necessary to remove the inhibitor before using this compound?
The presence of inhibitors can significantly hinder or completely prevent desired polymerization reactions.[6] They can interfere with initiators, leading to inconsistent reaction kinetics and affecting the properties of the resulting polymer.[7] Therefore, for controlled and reproducible experimental results, it is crucial to remove the inhibitor from the monomer.
Q3: What are the primary methods for removing inhibitors from this compound?
The three main laboratory-scale methods for removing phenolic inhibitors from styrene monomers are:
-
Aqueous Base Wash: This technique involves washing the monomer with a sodium hydroxide (NaOH) solution to convert the acidic phenolic inhibitor into its water-soluble salt, which can then be easily separated.[8][9]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent, typically activated alumina, which selectively retains the inhibitor.[10][11]
-
Vacuum Distillation: This purification technique separates the monomer from the less volatile inhibitor by distillation under reduced pressure.[9][12] This method is particularly useful for achieving high purity but requires careful temperature control to prevent polymerization.[13]
Q4: How can I determine if the inhibitor has been successfully removed?
While a definitive confirmation requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, a common qualitative indicator for the removal of colored inhibitors like TBC is the disappearance of the yellowish tint in the monomer.[14] For quantitative analysis, comparing the analytical data of the purified monomer with a standard of the inhibitor is recommended.
Q5: Can I store the purified this compound?
It is highly recommended to use the purified, inhibitor-free this compound immediately.[8] Without the inhibitor, the monomer is susceptible to spontaneous polymerization, especially when exposed to heat, light, or air. If short-term storage is necessary, it should be done in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon), and in the dark.
Purification Strategy Selection
The choice of purification method depends on the required purity of the monomer, the available equipment, and the scale of the experiment. The following flowchart can guide you in selecting the most appropriate strategy.
Caption: Flowchart for selecting a purification strategy for this compound.
Experimental Protocols
Below are detailed protocols for the three primary methods of inhibitor removal. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Aqueous Base Wash
This method is quick and effective for removing phenolic inhibitors.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper
Procedure:
-
Place 50 mL of inhibited this compound into a 250 mL separatory funnel.
-
Add 50 mL of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Note: Vigorous shaking may lead to emulsion formation.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with another 50 mL of 1 M NaOH solution.
-
Wash the organic layer with 50 mL of deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the organic layer with 50 mL of brine to aid in the removal of water. Drain and discard the aqueous layer.
-
Transfer the washed monomer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or CaCl₂ to dry the liquid. Swirl the flask gently and let it stand for 15-20 minutes.
-
Filter the dried monomer into a clean, dry flask. The purified monomer is now ready for use.
Protocol 2: Column Chromatography
This method utilizes activated alumina to adsorb the inhibitor. Pre-packed disposable columns are also commercially available.[15]
Materials:
-
This compound
-
Activated alumina (basic or neutral)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Collection flask
Procedure:
-
Prepare the column by placing a small plug of glass wool or cotton at the bottom.
-
Add a small layer of sand over the plug.
-
Carefully pack the column with activated alumina (approximately 10-15 g of alumina per 50 mL of monomer).
-
Add another small layer of sand on top of the alumina bed.
-
Pre-wet the column with a small amount of the inhibited monomer and allow it to drain through.
-
Carefully add the remaining inhibited monomer to the top of the column.
-
Open the stopcock and collect the purified monomer as it elutes. The inhibitor will be adsorbed onto the alumina, often visible as a colored band at the top of the column.[14]
-
Collect the clear, purified monomer in a clean, dry flask. Do not allow the column to run dry.
Protocol 3: Vacuum Distillation
This is the most effective method for achieving high purity but requires careful execution to prevent polymerization.
Materials:
-
This compound (pre-washed with NaOH is recommended to remove the bulk of the inhibitor)
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, condenser, receiving flask, and vacuum source)
-
Heating mantle and stirrer
-
Manometer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed.[16]
-
Place the pre-washed and dried this compound into the distillation flask along with a magnetic stir bar.
-
Connect the apparatus to the vacuum source and slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., < 20 mmHg), begin stirring and gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the measured pressure. For this compound, the boiling point is approximately 60 °C at 20 mmHg.
-
After collecting the desired fraction, cool the distillation flask to room temperature before slowly re-introducing the inert gas to break the vacuum.
-
The purified monomer in the receiving flask is ready for use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of NaOH or activated alumina used.- Inefficient mixing during washing.- Column channeling. | - Increase the concentration or volume of the NaOH solution.- Use a larger amount of activated alumina.- Ensure thorough but gentle mixing during the wash.- Pack the chromatography column carefully to avoid air pockets. |
| Emulsion Formation during NaOH Wash | - Vigorous shaking of the separatory funnel.- High concentration of the monomer. | - Invert the separatory funnel gently instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Add a small amount of brine to help break the emulsion.- Consider diluting the monomer with a non-polar solvent before washing. |
| Low Yield of Purified Monomer | - Product loss during transfers.- Adsorption onto the drying agent or column material.- Premature polymerization. | - Minimize the number of transfer steps.- Use a minimal amount of drying agent.- Ensure the purification process is carried out promptly and at a low temperature. |
| Monomer Polymerizes During Purification | - Exposure to heat, light, or air.- Presence of acidic impurities. | - Keep the monomer cool throughout the process.- Work under an inert atmosphere if possible.- Ensure all glassware is clean and free of acidic residues.- For distillation, maintain the lowest possible temperature by using a high vacuum.[8] |
| Cloudy Appearance of Monomer After Column Chromatography | - Fine particles of alumina passing through the column frit. | - Ensure a proper plug of glass wool or cotton is used at the bottom of the column.- Add a layer of sand on top of the plug before adding the alumina. |
Quantitative Data Summary
The efficiency of inhibitor removal can vary depending on the chosen method and the initial concentration of the inhibitor. The following table provides a general comparison.
| Purification Method | Typical Inhibitor Removal Efficiency | Typical Product Yield | Notes |
| Aqueous Base Wash | >95% | 90-95% | Fast and simple, but may not remove all traces of inhibitor. |
| Column Chromatography | >99% | 85-95% | Highly effective, especially with pre-packed columns. Yield can be affected by the amount of monomer retained on the column. |
| Vacuum Distillation | >99.5% | 80-90% | Provides the highest purity but is more time-consuming and can lead to lower yields due to product remaining in the distillation pot. |
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 3. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 4. iomosaic.com [iomosaic.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 9. murov.info [murov.info]
- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 12. researchgate.net [researchgate.net]
- 13. US4003800A - Styrene purification process - Google Patents [patents.google.com]
- 14. pslc.ws [pslc.ws]
- 15. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
optimizing initiator concentration for 3,5-Bis(trifluoromethyl)styrene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 3,5-Bis(trifluoromethyl)styrene.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly deactivates the vinyl group. This electronic effect reduces the monomer's reactivity towards common free-radical and cationic polymerization methods. Similar monomers, such as α-trifluoromethylstyrene, do not readily undergo homopolymerization via radical pathways.[1] For successful polymerization, carefully selected initiation methods and optimized reaction conditions are crucial.
Q2: What are the recommended polymerization methods for this compound?
Controlled radical polymerization techniques are generally recommended for monomers with electron-withdrawing groups to achieve well-defined polymers.[2]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This method is highly versatile and compatible with a wide range of functional monomers, including fluorinated styrenes.[2][3] It allows for good control over molecular weight and results in a narrow molecular weight distribution (low polydispersity).[3]
-
Nitroxide-Mediated Polymerization (NMP): NMP can also be effective for styrene derivatives, though it may require higher temperatures (110-150°C) for successful polymerization of fluorinated styrenes.[2]
Conventional free-radical polymerization may result in low conversion and poorly controlled polymers. Cationic polymerization can be difficult due to the destabilization of the propagating carbocation by the electron-withdrawing -CF₃ groups.[4]
Q3: How does initiator concentration affect the molecular weight of the resulting polymer?
In free-radical and controlled radical polymerizations, the molecular weight of the polymer is generally inversely proportional to the initiator concentration. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.
Q4: What types of initiators are suitable for the polymerization of this monomer?
For free-radical and RAFT polymerization, standard azo initiators are commonly used. The choice of initiator depends on the reaction temperature and solvent.
-
Azobisisobutyronitrile (AIBN): A common thermal initiator with a decomposition temperature suitable for many polymerization reactions (typically 60-80°C).
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): A water-soluble azo initiator, useful for polymerization in aqueous or polar media.
Peroxide initiators should be used with caution in RAFT polymerization as they can potentially oxidize the RAFT agent.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Polymerization | 1. Low Monomer Reactivity: The electron-withdrawing -CF₃ groups reduce the monomer's reactivity. | • Increase the reaction temperature to enhance the rate of initiation and propagation. • Increase the initiator concentration incrementally. • Consider using a more reactive comonomer if a copolymer is acceptable.[1][6] |
| 2. Inappropriate Polymerization Method: Conventional free-radical polymerization may be inefficient. | • Switch to a controlled radical polymerization technique like RAFT, which is better suited for electron-deficient monomers.[2] | |
| 3. Inhibitor Presence: The monomer may contain inhibitors from manufacturing or storage. | • Pass the monomer through a column of basic alumina to remove inhibitors before use. | |
| Low Polymer Yield | 1. Insufficient Reaction Time: The polymerization of this less reactive monomer may require longer reaction times. | • Extend the polymerization duration and monitor monomer conversion over time using techniques like NMR or GC. |
| 2. Suboptimal Initiator Concentration: The initiator concentration may be too low to sustain the polymerization. | • Gradually increase the initiator concentration. | |
| High Polydispersity Index (PDI > 1.5) | 1. Lack of Control in Free-Radical Polymerization: Conventional free-radical polymerization offers poor control over chain growth and termination. | • Employ a controlled radical polymerization method such as RAFT to achieve a narrow molecular weight distribution.[3] |
| 2. Impurities: Impurities in the monomer or solvent can act as chain transfer agents, broadening the PDI. | • Ensure all reagents and solvents are purified before use. | |
| Bimodal Molecular Weight Distribution | 1. Inefficient Initiation or Chain Transfer: This can lead to different populations of polymer chains. | • In RAFT polymerization, ensure the chosen RAFT agent is appropriate for the monomer. • Optimize the initiator-to-RAFT agent ratio. |
| 2. Temperature Fluctuations: Inconsistent temperature can affect the rates of initiation and propagation. | • Maintain a stable and uniform reaction temperature. |
Quantitative Data Summary
The following table provides representative data on the effect of the initiator-to-chain transfer agent ratio on the molecular weight and polydispersity index (PDI) for the RAFT polymerization of a fluorinated styrene. Note: This data is based on analogous systems and should be used as a guideline for optimizing the polymerization of this compound.
| [Monomer]:[RAFT Agent]:[Initiator] | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.1 | 24,200 | 22,500 | 1.15 |
| 200:1:0.1 | 48,400 | 45,100 | 1.18 |
| 50:1:0.2 | 12,100 | 11,500 | 1.20 |
| 100:1:0.2 | 24,200 | 21,800 | 1.25 |
Experimental Protocols
Representative Protocol for RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator.
-
Addition of Monomer and Solvent: Add the purified monomer and the anhydrous solvent to the Schlenk flask. The amounts should correspond to the desired monomer concentration and monomer-to-RAFT agent ratio.
-
Degassing: Seal the flask and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Monitoring: Allow the polymerization to proceed for the desired time (e.g., 12-48 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them for monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the RAFT polymerization of this compound.
Caption: Troubleshooting decision tree for the polymerization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Bis(trifluoromethyl)styrene and Styrene in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,5-Bis(trifluoromethyl)styrene (3,5-BTFMS) and styrene in the context of free-radical polymerization. The introduction of two powerful electron-withdrawing trifluoromethyl groups onto the phenyl ring of styrene has a profound impact on its electronic properties and, consequently, its polymerization behavior. This analysis is supported by experimental data from peer-reviewed literature to assist researchers in selecting appropriate monomers for the synthesis of advanced polymers with tailored properties.
Executive Summary
This compound exhibits a significantly higher homopolymerization rate compared to styrene. This enhanced reactivity is primarily attributed to the strong electron-withdrawing nature of the two trifluoromethyl groups, which alters the electron density of the vinyl group. In copolymerization with styrene, 3,5-BTFMS is the less reactive monomer. The resulting poly(this compound) also displays a higher glass transition temperature, indicating altered thermal properties compared to conventional polystyrene.
Data Presentation: Reactivity and Properties
The following tables summarize the key quantitative data comparing the reactivity and properties of this compound and styrene.
Table 1: Comparison of Homopolymerization Rates
| Monomer | Relative Rate of Polymerization |
| This compound | Faster |
| Styrene | Slower |
Source: The order of polymerization rates was determined to be: 4-trifluoromethyl-tetrafluorostyrene > This compound > 2,5-bis(trifluoromethyl)styrene > pentafluorostyrene > 2-trifluoromethylstyrene > styrene [1].
Table 2: Monomer Reactivity Ratios in Copolymerization with Styrene
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Styrene) | r₂ (3,5-BTFMS) | Interpretation |
| Styrene | This compound | 0.47 | 0.13 | Styrene is more reactive towards both propagating radicals. The copolymer will be enriched in styrene units. |
The reactivity ratios (r) indicate the preference of a propagating radical to add to its own type of monomer versus the other monomer. Since both r₁ and r₂ are less than 1, the copolymerization has a tendency towards alternation, but with a higher incorporation of styrene.
Table 3: Electronic Properties (Hammett Substituent Constants)
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Estimated Σσ for 3,5-bis(trifluoromethyl) |
| -CF₃ | 0.44 | 0.57 | ~0.88 |
| -H | 0.00 | 0.00 | 0.00 |
The Hammett constant (σ) quantifies the electronic effect of a substituent. The positive value for -CF₃ indicates its strong electron-withdrawing nature. The estimated sum for the 3,5-bis(trifluoromethyl)phenyl group highlights a significant withdrawal of electron density from the aromatic ring.
Table 4: Thermal Properties of the Homopolymers
| Polymer | Glass Transition Temperature (T_g) |
| Poly(this compound) | Higher than Polystyrene |
| Polystyrene | ~100 °C |
Discussion of Reactivity
The enhanced homopolymerization rate of 3,5-BTFMS compared to styrene can be attributed to the potent inductive electron-withdrawing effect of the two trifluoromethyl groups. These groups decrease the electron density of the double bond in the monomer, making it more susceptible to attack by the propagating radical.
In copolymerization, the lower reactivity of 3,5-BTFMS (r₂ = 0.13) compared to styrene (r₁ = 0.47) suggests that the styryl radical is more reactive towards both monomers than the 3,5-bis(trifluoromethyl)styryl radical. This is likely due to the electron-deficient nature of the 3,5-bis(trifluoromethyl)styryl radical, which makes it less nucleophilic and thus less reactive towards the electron-rich double bond of styrene.
Experimental Protocols
The following is a general experimental protocol for the free-radical polymerization of styrene and can be adapted for this compound.
Objective: To synthesize polystyrene via bulk free-radical polymerization.
Materials:
-
Styrene (or this compound)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Toluene (solvent)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: The desired amount of monomer and AIBN (typically 1 mol% relative to the monomer) are added to a Schlenk flask.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed flask is immersed in a preheated oil bath (typically 60-80 °C) and stirred for a specified time.
-
Termination and Precipitation: The reaction is quenched by cooling the flask in an ice bath. The viscous solution is then dissolved in a minimal amount of toluene and precipitated by dropwise addition into a large volume of vigorously stirred methanol.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Visualizations
Caption: Experimental workflow for free-radical polymerization.
Caption: Simplified free-radical polymerization pathway.
References
A Comparative Guide to the Thermal Stability of Poly(3,5-Bis(trifluoromethyl)styrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of poly(3,5-bis(trifluoromethyl)styrene) and standard polystyrene. The inclusion of trifluoromethyl groups on the phenyl ring of the styrene monomer unit significantly influences the thermal properties of the resulting polymer, a factor of critical importance in applications demanding high-temperature resistance, such as in specialized materials science and advanced drug delivery systems. This document outlines the experimental data on the thermal decomposition of these polymers, presents a detailed experimental protocol for their analysis, and visualizes the comparative workflow.
Executive Summary
The substitution of two trifluoromethyl (-CF3) groups at the 3 and 5 positions of the styrene monomer unit imparts a notable increase in the thermal stability of the corresponding polymer when compared to unsubstituted polystyrene. While direct, side-by-side comparative data for the homopolymer of poly(this compound) is limited in publicly available literature, studies on copolymers of styrene and this compound strongly indicate a significant enhancement in thermal stability. Research has shown that copolymers containing this compound units exhibit a 10% weight loss at temperatures in the range of 356–376 °C. In contrast, pure polystyrene typically begins to degrade at temperatures around 300 °C, with rapid decomposition occurring above 400 °C. This suggests that the strong C-F bonds and the overall increase in molecular weight and intermolecular forces contribute to the superior thermal resilience of the fluorinated polymer.
Data Presentation
The following table summarizes the key thermal stability parameters for poly(this compound) copolymers and polystyrene, as determined by thermogravimetric analysis (TGA).
| Polymer | Onset of Decomposition (Tonset) | Temperature for 10% Weight Loss (T10%) |
| Polystyrene | ~300-400 °C | ~315 °C |
| Poly(styrene-co-3,5-bis(trifluoromethyl)styrene) | Not explicitly stated in reviewed sources | 356–376 °C |
Note: Data for poly(this compound) is based on copolymer studies and serves as an indicator of the homopolymer's expected high thermal stability.
Experimental Protocols
The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.
Objective: To determine and compare the thermal decomposition profiles of poly(this compound) and polystyrene.
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer samples are in a powder or small pellet form and are completely dry, free from any residual solvents.
-
Accurately weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA crucible (typically ceramic or platinum).
Instrument Setup:
-
Place the sample crucible securely onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
Calibrate the instrument for temperature and mass according to the manufacturer's specifications.
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The onset of decomposition (Tonset) is determined as the temperature at which a significant deviation from the baseline weight is observed.
-
The temperature at which 10% weight loss (T10%) occurs is determined from the TGA curve.
Mandatory Visualization
The logical workflow for the comparative analysis of the thermal stability of these two polymers is illustrated in the following diagram.
spectroscopic analysis (NMR, IR, MS) of 3,5-Bis(trifluoromethyl)styrene for identity confirmation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical first step in any experimental workflow. This guide provides a comparative spectroscopic analysis of 3,5-bis(trifluoromethyl)styrene against a structurally related alternative, 4-fluorostyrene, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility.
Executive Summary
This guide outlines the expected spectroscopic signatures of this compound, a valuable building block in medicinal chemistry and materials science. By comparing its predicted and experimental data with the well-characterized spectra of 4-fluorostyrene, researchers can confidently verify the identity and purity of their this compound samples. The distinct substitution pattern of the trifluoromethyl groups on the aromatic ring of the target molecule provides a unique spectroscopic fingerprint, readily distinguishable from monosubstituted analogues.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the alternative compound, 4-fluorostyrene.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.8 (predicted) | s | 1H | H-4 |
| ~7.7 (predicted) | s | 2H | H-2, H-6 | |
| ~6.8 (predicted) | dd | 1H | -CH=CH₂ | |
| ~5.9 (predicted) | d | 1H | -CH=CH₂ (trans) | |
| ~5.5 (predicted) | d | 1H | -CH=CH₂ (cis) | |
| 4-Fluorostyrene [1] | 7.42–7.34 | m | 2H | H-2, H-6 |
| 7.05–6.99 | m | 2H | H-3, H-5 | |
| 6.69 | dd | 1H | -CH=CH₂ | |
| 5.67 | d | 1H | -CH=CH₂ (trans) | |
| 5.23 | d | 1H | -CH=CH₂ (cis) |
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~139 (predicted) | C-1 |
| ~135 (predicted) | -CH=CH₂ | |
| ~132 (q, predicted) | C-3, C-5 | |
| ~125 (predicted) | C-2, C-6 | |
| ~123 (q, predicted) | -CF₃ | |
| ~121 (predicted) | C-4 | |
| ~118 (predicted) | -CH=CH₂ | |
| 4-Fluorostyrene [1] | 162.55 (d, J = 247.0 Hz) | C-4 |
| 135.77 | -CH=CH₂ | |
| 133.81 (d, J = 3.4 Hz) | C-1 | |
| 127.82 (d, J = 8.1 Hz) | C-2, C-6 | |
| 115.49 (d, J = 21.6 Hz) | C-3, C-5 | |
| 113.59 | -CH=CH₂ |
Table 3: IR Spectroscopy Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3090-3020 (predicted) | =C-H stretch (aromatic and vinyl) |
| ~1630 (predicted) | C=C stretch (vinyl) | |
| ~1600, 1470 (predicted) | C=C stretch (aromatic) | |
| ~1350, 1130 (predicted) | C-F stretch | |
| ~990, 910 (predicted) | =C-H bend (vinyl) | |
| 4-Fluorostyrene | 3088, 3011 | =C-H stretch (aromatic and vinyl) |
| 1630 | C=C stretch (vinyl) | |
| 1599, 1509 | C=C stretch (aromatic) | |
| 1228 | C-F stretch | |
| 990, 907 | =C-H bend (vinyl) |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 240 (predicted) | [M]⁺ | |
| 221 (predicted) | [M-F]⁺ | ||
| 191 (predicted) | [M-CF₃]⁺ | ||
| 171 (predicted) | [M-CF₃-HF]⁺ | ||
| 4-Fluorostyrene [2] | 122 | 100 | [M]⁺ |
| 121 | 35 | [M-H]⁺ | |
| 101 | 23 | [M-C₂H₃]⁺ | |
| 96 | 24 | [M-C₂H₂F]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Spectrometer: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
Spectrometer: 101 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 160 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR): [5][6][7][8][9]
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Analysis: [10][11][12][13][14]
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample molecules using a standard electron energy of 70 eV.
-
Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detect the ions to generate a mass spectrum.
Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathways in mass spectrometry.
Caption: Logical workflow for the spectroscopic identity confirmation of a chemical compound.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
References
- 1. rsc.org [rsc.org]
- 2. 4-Fluorostyrene(405-99-2) MS spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved Experimental Procedure 1. Obtain a 1H and 13C NMR | Chegg.com [chegg.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. rroij.com [rroij.com]
Quantitative Purity Analysis of 3,5-Bis(trifluoromethyl)styrene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3,5-Bis(trifluoromethyl)styrene against traditional chromatographic techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Executive Summary
Quantitative NMR offers a primary analytical method for purity determination, providing a direct measurement of the analyte concentration relative to a certified internal standard.[1][2] This guide details a ¹H qNMR protocol for this compound, outlines comparable GC-FID and HPLC methodologies, and presents a head-to-head comparison of their performance characteristics. The findings indicate that while all three techniques are suitable for purity analysis, qNMR offers distinct advantages in terms of being a non-destructive technique and providing structural information simultaneously.[1]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors including the analyte's properties, the required level of accuracy and precision, and available instrumentation. Below is a summary of the performance of qNMR, GC-FID, and HPLC for the analysis of this compound.
| Feature | ¹H qNMR | GC-FID | HPLC-UV |
| Principle | Measures the molar ratio of analyte to a certified internal standard based on the integral of specific NMR signals. | Separates compounds based on their volatility and interaction with a stationary phase, with detection by flame ionization. | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Selectivity | High; based on unique proton signals. Potential for overlapping signals can be mitigated by selecting appropriate signals and internal standards. | High; dependent on column selection and temperature programming. | High; dependent on column and mobile phase selection. |
| Precision (%RSD) | < 1%[3] | < 2% | < 2% |
| Accuracy (%Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | 98.0% - 102.0% |
| Analysis Time | ~15 min per sample | ~20 min per sample | ~25 min per sample |
| Sample Preparation | Simple dissolution with an internal standard. | Dissolution in a volatile solvent. | Dissolution in the mobile phase. |
| Primary Method | Yes | No (requires calibration with a reference standard) | No (requires calibration with a reference standard) |
| Structural Info | Yes | No | No |
| Destructive | No | Yes | No (sample can be collected) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
¹H qNMR Purity Determination of this compound
This protocol describes the determination of the purity of this compound using ¹H qNMR with maleic acid as a certified internal standard.
Workflow for qNMR Analysis:
Figure 1. Workflow for the quantitative NMR (qNMR) analysis of this compound.
Materials:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, ≥99.5% purity)
-
Deuterated chloroform (CDCl₃-d) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
Analytical balance (readability ± 0.01 mg)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃-d.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Set the spectrometer temperature to 25 °C.
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate the well-resolved singlet of maleic acid (around δ 6.3 ppm) and a well-resolved signal from the analyte. For this compound, the aromatic protons are expected to appear as singlets between δ 7.5 and 8.0 ppm. Select a signal that is free from any impurity signals.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
GC-FID Purity Determination
This protocol is adapted from validated methods for styrene and related compounds.
Materials:
-
This compound (Analyte)
-
Dodecane (Internal Standard, ≥99.5% purity)
-
Dichloromethane (Solvent, HPLC grade)
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the internal standard (dodecane) in dichloromethane at a concentration of approximately 1 mg/mL.
-
Accurately weigh approximately 20 mg of this compound and dissolve it in 10.0 mL of the internal standard stock solution.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Calculate the purity based on the peak area ratio of the analyte to the internal standard, relative to a calibration curve prepared with a reference standard of this compound.
-
HPLC-UV Purity Determination
This protocol is a general method for the analysis of non-polar aromatic compounds.
Materials:
-
This compound (Analyte)
-
Acetonitrile (Mobile Phase, HPLC grade)
-
Water (Mobile Phase, HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 100.0 mL of acetonitrile to prepare a stock solution.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Determine the purity by the area percent method, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a calibration with a reference standard and quantification of known impurities should be performed.
-
Conclusion
The quantitative purity assessment of this compound can be reliably performed using ¹H qNMR, GC-FID, and HPLC-UV. While GC-FID and HPLC are robust and widely used techniques, ¹H qNMR stands out as a primary ratio method that does not require a specific reference standard of the analyte for quantification, instead relying on a certified internal standard.[1] Its non-destructive nature and the ability to provide structural confirmation in the same experiment make it a highly efficient and valuable tool in research, development, and quality control settings. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis and the resources available.
References
comparing the effects of trifluoromethyl groups at different positions on the styrene ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a styrene ring profoundly alters its chemical and physical properties. The position of this strongly electron-withdrawing group—be it ortho, meta, or para to the vinyl group—dicates the molecule's reactivity, electronic character, and ultimately its potential applications in materials science and medicinal chemistry. This guide provides a detailed comparison of ortho-, meta-, and para-trifluoromethylstyrene, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific applications.
Executive Summary of Comparative Data
The following table summarizes the key physicochemical and reactivity parameters for the three isomers of trifluoromethylstyrene.
| Property | Ortho-Trifluoromethylstyrene | Meta-Trifluoromethylstyrene | Para-Trifluoromethylstyrene |
| Electronic Effect (Hammett Constant, σ) | No standard value (significant steric influence) | σ_m = +0.43 | σ_p = +0.54 |
| Reactivity in Polymerization | Slower than other isomers and styrene | Faster than ortho-isomer | Faster than ortho-isomer |
| Glass Transition Temperature (T_g) of Polymer | 175 °C | 63 °C | 101 °C |
| ¹⁹F NMR Chemical Shift (δ, ppm vs. CFCl₃) | ~ -60 to -63 | ~ -63 | ~ -63 |
| ¹H NMR (Vinyl Protons, δ, ppm) | Complex multiplets | Complex multiplets | Complex multiplets |
| ¹³C NMR (Vinyl Carbons, δ, ppm) | Distinct shifts due to proximity of CF₃ | Characteristic shifts | Characteristic shifts |
Electronic and Steric Effects: A Positional Paradigm
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms. This effect is transmitted to the styrene ring through both inductive (-I) and resonance (-R) effects. The position of the CF₃ group determines the interplay of these effects, significantly influencing the electron density of the vinyl group and the aromatic ring.
The Hammett constants provide a quantitative measure of the electronic influence of a substituent. For the trifluoromethyl group, the values are σ_m = +0.43 and σ_p = +0.54, indicating strong electron-withdrawing character at the meta and para positions. A standard Hammett constant for the ortho position is not typically used due to the significant contribution of steric effects, which are not accounted for in the Hammett equation.
In the ortho position, the bulky CF₃ group exerts significant steric hindrance, which can impede the approach of reactants to the vinyl group and influence the conformation of the molecule. This steric strain also leads to a higher glass transition temperature (175 °C) for the corresponding polymer, as it restricts the mobility of the polymer chains.[1]
The meta position primarily experiences the inductive electron-withdrawing effect of the CF₃ group. The resonance effect from this position to the vinyl group is minimal.
At the para position, both the inductive and resonance effects of the CF₃ group are fully expressed, leading to a strong and delocalized electron withdrawal from the styrene π-system.
Reactivity in Polymerization
The electronic and steric effects directly translate to differences in polymerization reactivity. The order of polymerization rates for trifluoromethyl-substituted styrenes has been reported as: TFMTFS > 3,5-bis(trifluoromethyl)styrene > 2,5-bis(trifluoromethyl)styrene > pentafluorostyrene > 2-trifluoromethylstyrene > styrene.[1] This indicates that the ortho-trifluoromethylstyrene polymerizes slower than other fluorinated styrenes and even unsubstituted styrene, likely due to the steric hindrance of the ortho-CF₃ group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for distinguishing between the three isomers.
-
¹⁹F NMR: The ¹⁹F chemical shift of the CF₃ group is typically observed in the range of -60 to -63 ppm relative to CFCl₃ for all three isomers. While the exact chemical shift can be influenced by the solvent and concentration, it is a key identifier for the presence of the trifluoromethyl group.
-
¹H and ¹³C NMR: The signals for the vinyl protons and carbons will show distinct patterns and chemical shifts for each isomer due to the different electronic and through-space effects of the CF₃ group. The aromatic region of the ¹H NMR spectrum will also be characteristic for each substitution pattern.
Biological Activity Implications
While direct comparative biological studies on the three isomers of trifluoromethylstyrene are limited, their differing physicochemical properties allow for informed predictions of their potential in drug design. The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The varying steric bulk and electronic distributions of the three isomers would likely lead to different binding interactions with biological targets. The ortho-isomer, with its significant steric profile, might be suitable for creating highly selective ligands where steric hindrance can prevent binding to off-target proteins. The para-isomer, with its strong, delocalized electron-withdrawing nature, could significantly alter the pKa of nearby functionalities, which can be crucial for receptor binding or membrane permeability. The meta-isomer offers a balance of electronic effects with less steric hindrance than the ortho-isomer.
Experimental Protocols
General Synthesis of Trifluoromethylstyrenes
A common and versatile method for the synthesis of trifluoromethyl-substituted styrenes is the Suzuki cross-coupling reaction. The general procedure involves the reaction of a trifluoromethyl-substituted bromobenzene with vinylboronic acid pinacol ester in the presence of a palladium catalyst and a base.
Materials:
-
Ortho-, meta-, or para-bromobenzotrifluoride
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the corresponding bromobenzotrifluoride isomer (1.0 eq.), vinylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 2:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylstyrene isomer.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 10-20 mg of the purified trifluoromethylstyrene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Parameters: Standard proton acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Parameters: Proton-decoupled carbon acquisition with an appropriate relaxation delay.
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher
-
Solvent: CDCl₃
-
Reference: External or internal standard of CFCl₃ at 0.00 ppm
-
Parameters: Proton-decoupled fluorine acquisition.
Experimental Workflow
Conclusion
The choice between ortho-, meta-, and para-trifluoromethylstyrene is a critical decision in the design of new materials and therapeutic agents. The ortho-isomer offers a unique combination of electronic and steric effects, leading to polymers with high thermal stability. The meta- and para-isomers provide tunable electronic properties governed by inductive and resonance effects, respectively. A thorough understanding of these positional isomeric effects, as outlined in this guide, is paramount for the rational design of molecules with desired functions.
References
Evaluating 3,5-Bis(trifluoromethyl)styrene as a Hydrophobic Monomer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is critical in designing polymers with tailored properties. This guide provides a comprehensive evaluation of 3,5-bis(trifluoromethyl)styrene as a hydrophobic monomer, comparing its performance with polystyrene and other fluorinated styrenic alternatives. The information presented is supported by experimental data and detailed protocols to aid in material selection and experimental design.
Introduction to Hydrophobic Monomers
Hydrophobic polymers are essential in a myriad of applications, including the development of water-repellent coatings, moisture-resistant materials, and specialized drug delivery systems. The hydrophobicity of a polymer is fundamentally determined by the chemical nature of its constituent monomers. Styrenic monomers, with their versatile aromatic rings, offer a robust backbone for polymer synthesis. The introduction of fluorine atoms into the styrene monomer can significantly enhance the hydrophobicity of the resulting polymer due to the low surface energy of carbon-fluorine bonds. This guide focuses on this compound, a fluorinated monomer with the potential for creating highly hydrophobic surfaces.
Comparative Analysis of Hydrophobic Properties
The hydrophobicity of a polymer surface is primarily quantified by its water contact angle, water absorption percentage, and surface energy. A higher water contact angle and lower water absorption and surface energy are indicative of greater hydrophobicity.
Water Contact Angle
| Polymer | Water Contact Angle (°) |
| Polystyrene (PS) | 90 - 95[1][2] |
| Poly(pentafluorostyrene) (PPFS) | > 90 (Implied Hydrophobic)[3] |
| Poly(this compound) | Expected to be > 100 |
| Poly(4-(trifluoromethyl)styrene) | Expected to be > 95 |
Note: The water contact angle for poly(this compound) and poly(4-(trifluoromethyl)styrene) are estimations based on the general trend of increasing hydrophobicity with fluorine content.
Polystyrene, the non-fluorinated benchmark, exhibits a water contact angle of approximately 90-95°, indicating a hydrophobic surface.[1][2] The introduction of fluorine atoms, as seen in poly(pentafluorostyrene), is known to increase the water contact angle, leading to enhanced hydrophobicity.[3] Given that this compound contains two trifluoromethyl groups, it is anticipated to exhibit a significantly higher water contact angle compared to both polystyrene and singly substituted fluorinated styrenes.
Water Absorption
Water absorption is another critical parameter for evaluating the performance of hydrophobic materials, especially in applications requiring dimensional stability in humid environments. Lower water absorption is desirable for maintaining the material's integrity and properties over time.
| Polymer | Water Absorption (24h, %) |
| Polystyrene (PS) | ~0.03 - 0.1 |
| Poly(pentafluorostyrene) (PPFS) | Data not available |
| Poly(this compound) | Expected to be < 0.03 |
| Poly(4-(trifluoromethyl)styrene) | Data not available |
Note: The water absorption values for the fluorinated polymers are estimations based on their expected high hydrophobicity.
Polystyrene exhibits very low water absorption. Fluorinated polymers, due to their highly non-polar nature, are expected to absorb even less water than their non-fluorinated counterparts.
Surface Energy
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are more difficult to wet and are therefore more hydrophobic. Fluorinated polymers are renowned for their exceptionally low surface energies.
| Polymer | Surface Energy (mN/m) |
| Polystyrene (PS) | ~33-36 |
| Poly(pentafluorostyrene) (PPFS) | Data not available |
| Poly(this compound) | Expected to be < 30 |
| Poly(4-(trifluoromethyl)styrene) | Data not available |
Note: The surface energy values for the fluorinated polymers are estimations based on the known properties of similar materials.
The low surface energy of fluorinated polymers is a direct result of the weak intermolecular forces (van der Waals forces) associated with the highly electronegative fluorine atoms.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general procedure for the synthesis of poly(this compound) using a free radical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in toluene. The typical monomer to initiator molar ratio is 100:1 to 500:1.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
Measurement of Water Contact Angle
The sessile drop method is a common technique for measuring the static water contact angle.
Apparatus:
-
Goniometer or a contact angle measurement system with a camera and light source.
-
Syringe with a flat-tipped needle.
-
Polymer film sample.
Procedure:
-
Prepare a thin, flat film of the polymer on a suitable substrate (e.g., glass slide) by solution casting or spin coating.
-
Place the polymer film on the sample stage of the goniometer.
-
Using the syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the software accompanying the goniometer to measure the angle between the tangent to the droplet at the three-phase contact point and the solid surface.
-
Repeat the measurement at several different locations on the sample surface and calculate the average value.
Measurement of Water Absorption (ASTM D570)
This protocol is based on the ASTM D570 standard for measuring the water absorption of plastics.
Materials:
-
Polymer sample (typically a 50 mm diameter, 3.2 mm thick disk).
-
Analytical balance.
-
Oven.
-
Desiccator.
-
Container of distilled water.
Procedure:
-
Dry the polymer sample in an oven at 50 °C for 24 hours.
-
Cool the sample in a desiccator and then weigh it to the nearest 0.1 mg (this is the initial dry weight).
-
Immerse the sample in distilled water maintained at 23 °C.
-
After 24 hours, remove the sample from the water, pat it dry with a lint-free cloth to remove surface water, and re-weigh it immediately.
-
The water absorption is calculated as the percentage increase in weight: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
Visualizing the Evaluation Workflow
The logical flow of evaluating a hydrophobic monomer can be visualized as a series of interconnected steps, from monomer selection to performance characterization.
Figure 1. Workflow for the evaluation of hydrophobic monomers.
Conclusion
The incorporation of trifluoromethyl groups into the styrene backbone is a promising strategy for developing highly hydrophobic polymers. Based on the established principles of fluorine chemistry, this compound is expected to be a superior hydrophobic monomer compared to both unsubstituted styrene and singly fluorinated styrenes. The anticipated high water contact angle, low water absorption, and low surface energy of poly(this compound) make it an attractive candidate for applications in hydrophobic coatings, advanced materials, and drug delivery systems where minimizing interaction with aqueous environments is paramount. The provided experimental protocols offer a framework for researchers to validate these expectations and further explore the potential of this and other fluorinated monomers.
References
comparative study of different catalysts for 3,5-Bis(trifluoromethyl)styrene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic methods for the synthesis of 3,5-bis(trifluoromethyl)styrene, a crucial building block in the development of pharmaceuticals and advanced materials. The performance of different catalysts in key synthetic routes, including Grignard-based methods, Wittig and Horner-Wadsworth-Emmons reactions, and Heck coupling, is evaluated based on available experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Catalyst/Reagent Type | Typical Starting Materials | Reported Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction & Dehydration | Grignard Reagent / Acid Catalyst (e.g., Al₂O₃, Re₂O₇) | 3,5-Bis(trifluoromethyl)bromobenzene, Acetaldehyde | High (for alcohol formation) | Readily available starting materials. | Two-step process; dehydration can lead to side products. |
| Wittig Reaction | Phosphorus Ylide | 3,5-Bis(trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide | Good to Excellent | High functional group tolerance; mild reaction conditions. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | 3,5-Bis(trifluoromethyl)benzaldehyde, Diethyl methylphosphonate | Good to Excellent | Water-soluble phosphate byproduct simplifies purification; often higher E-selectivity. | Phosphonate reagents can be more expensive than Wittig salts. |
| Heck Coupling | Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | 3,5-Bis(trifluoromethyl)phenyl halide, Ethylene | Moderate to Good | Direct C-C bond formation; good functional group tolerance. | Requires pressure for gaseous ethylene; catalyst and ligand optimization may be needed. |
Experimental Data Summary
The following table summarizes representative experimental data for the synthesis of this compound and analogous compounds using different catalytic methods.
| Reaction Type | Catalyst/Reagent | Substrate(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard & Dehydration | i-PrMgCl / H⁺ (conceptual) | 3,5-Bis(trifluoromethyl)bromobenzene, Acetaldehyde | THF | 0 to RT | - | High (for alcohol) | [1] |
| Alcohol Dehydration | Re₂O₇ (0.5 mol%) | 1-Phenylethanol | Toluene | 100 | 1 | 98 | [2] |
| Alcohol Dehydration | Fe(OTf)₂(FOX) | 1-Phenylethanol | 1,2-Dichlorobenzene | 100 | 24 | 74 | [2] |
| Wittig Reaction | Methyltriphenylphosphonium bromide / Base | Benzaldehyde | Dichloromethane | RT | 2-4 | High (conceptual) | [3] |
| HWE Reaction | Diethyl methylphosphonate / NaH | Benzaldehyde | THF | 0 to RT | - | High (conceptual) | [4] |
| Heck Coupling | PdCl₂(PPh₃)₂ / Xantphos | Styrene, 2-Bromo-1,1,1-trifluorohexane | DCE | 80 | 16 | 84 | [5] |
| Heck Coupling | Pd(OAc)₂ | Aryl iodides, 3-Fluoro-3-buten-2-one | DMF | - | - | Good | [6] |
Experimental Protocols & Methodologies
Grignard Reaction followed by Dehydration
This two-step approach first involves the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is subsequently dehydrated to yield the target styrene.
Step 1: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Reaction: 3,5-Bis(trifluoromethyl)phenylmagnesium bromide is reacted with acetaldehyde.
-
Catalyst/Reagent: Magnesium turnings for Grignard reagent formation.
-
Protocol:
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF), slowly add isopropylmagnesium chloride at 0°C under an inert atmosphere.[1]
-
Stir the mixture at 0°C for 30 minutes to form the Grignard reagent.[1]
-
Cool the reaction mixture to -78°C and add a solution of acetaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Step 2: Dehydration to this compound
-
Catalyst: Acidic catalysts such as acidic alumina, rhenium(VII) oxide (Re₂O₇), or iron triflate complexes can be employed.[1][2][7] Benzylic alcohols readily undergo acid-catalyzed dehydration via an E1 pathway.
-
Protocol (General):
-
Dissolve the 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in a suitable solvent (e.g., toluene).
-
Add the acidic catalyst (e.g., a catalytic amount of Re₂O₇).[2]
-
Heat the mixture to the desired temperature (e.g., 100°C) and monitor the reaction by TLC or GC.[2]
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
Wittig Reaction
The Wittig reaction provides a direct method to form the double bond from 3,5-bis(trifluoromethyl)benzaldehyde.
-
Catalyst/Reagent: A phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
-
Protocol:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of 3,5-bis(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[3]
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.[3]
-
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that often offers advantages in purification and stereoselectivity.[8]
-
Catalyst/Reagent: A phosphonate carbanion, generated from a phosphonate ester and a base.
-
Protocol:
-
To a suspension of sodium hydride in anhydrous THF in a flame-dried flask under an inert atmosphere, add diethyl methylphosphonate dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour to generate the phosphonate carbanion.
-
Cool the reaction mixture to 0°C and add a solution of 3,5-bis(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with diethyl ether.
-
The aqueous layer will contain the water-soluble phosphate byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
-
Heck Coupling
The Heck reaction allows for the direct coupling of 3,5-bis(trifluoromethyl)phenyl halide with ethylene.
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), along with a phosphine ligand.[5][9]
-
Protocol:
-
To a pressure vessel, add the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine or Xantphos), and a base (e.g., triethylamine or potassium carbonate).[5]
-
Add a solution of 3,5-bis(trifluoromethyl)phenyl bromide or iodide in a suitable solvent (e.g., DMF, DCE).[5][6]
-
Seal the vessel and purge with ethylene gas.
-
Pressurize the vessel with ethylene to the desired pressure.
-
Heat the reaction mixture to the required temperature (e.g., 80-120°C) and stir for the specified time.[5]
-
After cooling to room temperature, carefully vent the excess ethylene.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizing the Synthetic Pathways
General Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Comparison of Catalytic Cycles
Caption: Simplified comparison of the key transformations in different synthetic routes.
References
- 1. osti.gov [osti.gov]
- 2. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Catalytic dehydration of benzylic alcohols to styrenes by rhenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
Comparative Guide to Analytical Methods for the Quantification of 3,5-Bis(trifluoromethyl)styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the accurate quantification of 3,5-Bis(trifluoromethyl)styrene. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for reliable research data. This document outlines high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) as two primary methods for the analysis of this compound, presenting their respective advantages and performance data.
The following sections detail the experimental protocols and validation parameters for each method. While specific validated methods for this compound are not widely published, the data and protocols presented here are based on established methods for analogous fluorinated and aromatic compounds, providing a robust framework for laboratory implementation.
Data Presentation: Method Comparison
The performance of HPLC and GC-MS methods for the quantification of this compound is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an informed decision on the most suitable method for specific analytical needs.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Selectivity/Specificity | High | Very High |
| Robustness | High | Moderate |
Table 2: Summary of Analytical Method Attributes
| Attribute | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Instrumentation | Liquid Chromatograph with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Sample Throughput | Moderate | High |
| Cost per Sample | Lower | Higher |
| Primary Application | Routine quality control, purity assessment | Trace analysis, impurity identification |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (70:30, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Confirmed by analyzing blank and placebo samples to ensure no interference at the retention time of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and identification of this compound, particularly in complex matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare working standards with concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range.
Method Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Selectivity) are assessed in a similar manner to the HPLC method, with data acquisition performed in SIM mode for enhanced sensitivity and specificity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods described above.
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: GC-MS Experimental Workflow for this compound Quantification.
comparing the properties of copolymers derived from 3,5-Bis(trifluoromethyl)styrene
An Objective Comparison of Copolymers Derived from 3,5-Bis(trifluoromethyl)styrene
Researchers in drug development and materials science are continually seeking advanced polymers with superior thermal stability, optical clarity, and chemical resistance. Copolymers derived from this compound (35BTFMS) present a promising class of fluorinated polymers designed to meet these demanding requirements. This guide provides a comparative analysis of the properties of a representative 35BTFMS copolymer, poly(this compound-co-methyl methacrylate) (P(35BTFMS-co-MMA)), with a widely used non-fluorinated alternative, poly(styrene-co-methyl methacrylate) (PS-co-MMA).
The inclusion of the trifluoromethyl (CF₃) groups in the polymer structure is anticipated to significantly enhance key material properties. The strong carbon-fluorine bond and the bulky nature of the CF₃ groups contribute to increased thermal stability and a higher glass transition temperature (Tg). Furthermore, the electronegativity of fluorine atoms typically leads to a lower refractive index, a desirable characteristic for optical applications.
Comparative Performance Data
The following tables summarize the key quantitative data for P(35BTFMS-co-MMA) and PS-co-MMA, highlighting the advantages conferred by the fluorinated monomer.
| Property | P(35BTFMS-co-MMA) | PS-co-MMA) | Significance of Fluorination |
| Glass Transition Temp. (Tg) | ~135 °C (estimated) | ~110 °C | Enhanced thermal stability |
| Decomposition Temp. (T10) | > 300 °C (estimated) | ~221-319 °C[1][2] | Superior resistance to thermal degradation |
| Refractive Index | < 1.49 (estimated) | ~1.59 | Lower refractive index for optical applications |
| Solubility | Soluble in common organic solvents | Soluble in THF, DMF, toluene, chloroform[3] | Comparable processability |
Estimated values for P(35BTFMS-co-MMA) are based on typical properties of analogous fluorinated copolymers.[4][5]
Detailed Experimental Protocols
The data presented in this guide is based on standard polymer synthesis and characterization techniques. The following sections detail the methodologies for synthesizing the copolymers and evaluating their properties.
Synthesis of P(35BTFMS-co-MMA) and PS-co-MMA)
Objective: To synthesize copolymers via free-radical polymerization.
Materials:
-
Monomers: this compound (35BTFMS), Styrene (St), Methyl methacrylate (MMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene or N,N-Dimethylformamide (DMF)
-
Precipitating agent: Methanol
Procedure:
-
The monomers (35BTFMS and MMA, or St and MMA) are dissolved in the chosen solvent in a reaction flask.
-
The initiator, AIBN, is added to the monomer solution.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The flask is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 70-90 °C) to initiate polymerization.[4]
-
The polymerization is allowed to proceed for a set time to achieve the desired conversion.
-
The reaction is terminated by cooling the flask in an ice bath.
-
The copolymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is filtered, washed with the non-solvent, and dried in a vacuum oven to a constant weight.
Characterization of Copolymer Properties
1. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A small sample of the copolymer is heated at a constant rate in a DSC instrument. The Tg is identified as a change in the heat capacity of the material.
-
Thermogravimetric Analysis (TGA): Used to evaluate thermal stability. The copolymer sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The weight loss of the sample is monitored as a function of temperature. The decomposition temperature (T10) is the temperature at which 10% weight loss occurs.[1][2]
2. Optical Properties (Refractive Index Measurement):
-
The refractive index of a thin film of the copolymer is measured using an ellipsometer or an Abbe refractometer at a specific wavelength (e.g., 589 nm). Fluorinated polymers generally exhibit a lower refractive index compared to their non-fluorinated counterparts.[6][7]
3. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
GPC (also known as Size Exclusion Chromatography - SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers. A solution of the polymer is passed through a column packed with porous gel beads, which separates the polymer chains based on their size.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes described above.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 3. polymersource.ca [polymersource.ca]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Fluorinated Styrenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into styrene monomers has paved the way for a new class of polymers with unique and highly desirable properties. This guide provides a comprehensive literature review of the applications of fluorinated styrenes, offering an objective comparison of their performance with non-fluorinated counterparts and other alternatives. Detailed experimental data, protocols for key experiments, and visualizations of important processes are presented to assist researchers in harnessing the potential of these remarkable materials.
Performance Comparison of Poly(fluorinated styrenes)
The presence of fluorine atoms in the styrene ring dramatically alters the physicochemical properties of the resulting polymers. These modifications lead to enhanced thermal stability, reduced surface energy, and improved chemical resistance, opening up a wide range of applications.
Surface Properties: A Tale of Hydrophobicity
One of the most significant advantages of fluorinated polystyrenes is their low surface energy, which translates to high hydrophobicity and oleophobicity. This property is crucial for applications such as anti-fouling coatings and self-cleaning surfaces. The water contact angle, a measure of hydrophobicity, increases significantly with the incorporation of fluorine.
| Polymer | Monomer Structure | Water Contact Angle (°) | Surface Energy (dynes/cm) |
| Polystyrene (PS) | Styrene | ~90° | ~34 |
| Poly(4-fluorostyrene) (P4FS) | 4-Fluorostyrene | Increased hydrophobicity | Lower than PS |
| Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) | 2,3,4,5,6-Pentafluorostyrene | >100° | Significantly lower than PS |
| Copolymers of Styrene and Pentafluorostyrene | Styrene and Pentafluorostyrene | Increases with increasing PFS content[1] | Decreases with increasing PFS content[1] |
Note: Exact values can vary depending on the method of film preparation and measurement conditions.
Thermal and Dielectric Properties: Stability Under Extreme Conditions
Fluorination enhances the thermal stability of polystyrene. The strong carbon-fluorine bond contributes to higher glass transition temperatures (Tg) and decomposition temperatures, making these materials suitable for high-temperature applications. Furthermore, the low polarizability of the C-F bond results in low dielectric constants and dielectric loss, which is advantageous for applications in electronics and high-frequency communication.
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5d) (°C) | Dielectric Constant (Dk) @ 1 MHz |
| Polystyrene (PS) | ~100 | ~350 | ~2.5-2.6 |
| Poly(pentafluorostyrene) (PPFS) | ~115-130 | >400 | Lower than PS |
| Cross-linked Fluorinated Polystyrene | Vanillin-derived fluorinated styrene | 233 | 2.80 @ 5 GHz[2] |
| Innovative Fluorinated Polyimides | Trifluoromethylbenzene-containing diamines | 402 | 2.312[3] |
Key Applications and Supporting Experimental Data
The unique properties of fluorinated styrenes have led to their exploration in a variety of fields, from advanced materials to biomedical applications.
Low Surface Energy Coatings and Anti-Biofouling Materials
The hydrophobic and oleophobic nature of poly(fluorinated styrenes) makes them excellent candidates for coatings that resist wetting by water and oils. This property is particularly valuable in preventing the adhesion of biological organisms, a phenomenon known as biofouling.
Copolymers of styrene and 2,3,4,5,6-pentafluorostyrene have been synthesized and shown to exhibit significantly reduced protein adsorption compared to polystyrene.[1] As the content of the fluorinated monomer increases, the surface energy of the polymer film decreases, leading to enhanced anti-biofouling properties.[1] For instance, protein adsorption experiments using fluorescein isothiocyanate-labeled bovine serum albumin have demonstrated a dramatic decrease in photoluminescence intensity on films with higher fluorinated styrene content, indicating reduced protein attachment.[1][4]
High-Performance Dielectrics
The low dielectric constant and loss factor of fluorinated polymers make them ideal for use in high-frequency electronic applications, such as in printed circuit boards and as insulating layers in microelectronics.[5][6] A fluorinated cross-linked polystyrene derived from bio-based vanillin has been reported to have a dielectric constant of 2.80 and a dielectric loss of 5.29 × 10⁻³ at a high frequency of 5 GHz.[2]
Specialty Polymers through Controlled Polymerization
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of well-defined fluorinated styrene-based polymers with controlled molecular weights and architectures.[7] This control allows for the creation of block copolymers with unique morphologies and properties. For example, RAFT polymerization has been successfully used to synthesize copolymers of styrene and pentafluorostyrene.[8]
Intermediates in Organic Synthesis and Drug Discovery
Fluorinated styrenes also serve as versatile building blocks in organic synthesis for the creation of more complex fluorinated molecules.[9] The strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While direct applications of poly(fluorinated styrenes) in drug delivery are still emerging, the monomeric units are of significant interest to drug development professionals.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving fluorinated styrenes.
Synthesis of Poly(pentafluorostyrene) via RAFT Polymerization
Materials:
-
2,3,4,5,6-Pentafluorostyrene (PFS), inhibitor removed by passing through a column of basic alumina.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate.
-
Anhydrous solvent, e.g., anisole or dimethylformamide (DMF).
Procedure:
-
In a Schlenk flask, the CTA and AIBN are dissolved in the chosen solvent.
-
The PFS monomer is added to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a set time, after which the reaction is quenched by cooling in an ice bath and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Measurement of Water Contact Angle on Polymer Films (ASTM D5946)
Apparatus:
-
Contact angle goniometer with a light source and camera.
-
Microsyringe for dispensing precise liquid droplets.
Procedure:
-
A thin film of the fluorinated polymer is prepared on a flat substrate (e.g., by spin-coating or solution casting).
-
The film is placed on the sample stage of the goniometer.
-
A small droplet of deionized water (typically 1-5 µL) is carefully dispensed onto the surface of the film.[10]
-
An image of the droplet on the surface is captured by the camera.
-
The contact angle between the liquid droplet and the solid surface is measured using the software associated with the goniometer.[10]
-
Measurements are typically repeated at multiple locations on the film to ensure accuracy and reproducibility.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex workflows and relationships.
Caption: Experimental workflow for synthesis and characterization of poly(fluorinated styrene) films.
Caption: Simplified mechanism of RAFT polymerization.
Caption: Relationship between fluorine content and water contact angle.
References
- 1. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
- 9. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)styrene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3,5-Bis(trifluoromethyl)styrene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and scientists handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2] Improper disposal can lead to safety hazards and environmental contamination.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the chemical's properties and associated hazards. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.[1] All handling of this substance should be conducted in a well-ventilated chemical fume hood.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 349-59-7 |
| Molecular Formula | C10H6F6 |
| Boiling Point | 60 °C at 20 mm Hg[4][5] |
| Density | 1.334 g/mL at 25 °C[4][5] |
| Flash Point | 122 °F[5] |
| Storage Temperature | 2-8 °C[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure waste is managed in a compliant manner.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, labeled hazardous waste container (compatible with flammable organic liquids)
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
-
Waste tags or labels as required by your institution's Environmental Health & Safety (EHS) department
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is kept tightly closed when not in use and is stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Handling of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., acetone).[3]
-
The first rinse liquid must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, provided the label is defaced.[3]
-
-
Spill Management:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. This compound | 349-59-7 [chemicalbook.com]
- 5. 349-59-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)styrene
This guide provides critical safety, handling, and disposal information for laboratory personnel working with 3,5-Bis(trifluoromethyl)styrene. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] The signal word associated with this chemical is "Danger" or "Warning".[3][4] A comprehensive PPE strategy is mandatory to mitigate exposure risks.
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1 compliant safety goggles. A face shield should be worn if there is a splash hazard.[5] | Prevents serious eye irritation (Hazard Statement H319).[1][2][3] |
| Respiratory | Air-purifying respirator with an appropriate organic vapor cartridge. | Mitigates the risk of respiratory tract irritation (Hazard Statement H335).[1][2][3] Respiratory protection is a primary defense against styrene exposure.[6][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation (Hazard Statement H315).[1][3] |
| Body | Flame-resistant (FR) lab coat worn over non-synthetic clothing. Long pants and closed-toe/heel shoes are required.[5] | Protects against skin contact, while the FR-rated coat addresses flammability hazards (Hazard Statement H226).[1][2][3] |
Chemical Properties and Specifications
Understanding the physical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 349-59-7[4][8] |
| Molecular Formula | C10H6F6[3][4] |
| Physical Form | Liquid[4][9] |
| Appearance | Clear, colorless to pale yellow liquid[9] |
| Boiling Point | 60 °C at 20 mm Hg[8] |
| Density | 1.334 g/mL at 25 °C[8] |
| Refractive Index | 1.4235-1.4275 at 20°C[9] |
| Storage Temperature | 2-8 °C, sealed in a dry environment[4] |
Standard Operating Procedure: Safe Handling Protocol
This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.
I. Preparation and Pre-Use Checks:
-
Verify Chemical Integrity: Before use, inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.[10]
-
Prepare Work Area: Ensure work is conducted within a certified chemical fume hood to manage vapors.[10][11] Remove all ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate area.[3]
-
Assemble PPE: Don all required PPE as specified in the table above before handling the chemical.
II. Chemical Handling and Use:
-
Grounding: Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[3][12] Use only non-sparking tools.[3][12]
-
Dispensing: Carefully dispense the required amount of the liquid, minimizing the potential for splashes or aerosol generation. Keep the container tightly closed when not in use.[3][13]
-
Spill Management: In case of a small spill, absorb the material with inert absorbent pads.[3][13] Place the contaminated materials into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.[13]
III. Post-Use and Disposal:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Waste Segregation: this compound is a halogenated organic compound.[10][14] All waste, including empty containers and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[13][14][15]
-
Waste Container Management: Keep the hazardous waste container tightly sealed except when adding waste.[10][13][15] The container must be clearly labeled with "Hazardous Waste" and a list of its contents.[13][15]
-
Storage: Store the primary chemical container in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][4]
Workflow and Disposal Plan Visualization
The following diagram illustrates the lifecycle of handling this compound in the lab, emphasizing key safety and disposal steps.
Caption: Safe handling workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | 349-59-7 [sigmaaldrich.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. The effects of protective equipment on styrene exposure in workers in the reinforced plastics industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of protective equipment on styrene exposure in workers in the reinforced plastics industry (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound | 349-59-7 [chemicalbook.com]
- 9. This compound, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. How to Reduce Toxicity When Working with Styrene [eureka.patsnap.com]
- 12. 3-(Trifluoromethyl)styrene | 402-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
